Technical Documentation Center

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid
  • CAS: 954253-72-6

Core Science & Biosynthesis

Foundational

2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid: A Technical Guide to Its Properties, Synthesis, and Application in Peptidomimetic Drug Design

Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted building blocks is paramount for optimizing target affinity and metabolic stability. 2-Methyl-2-[(propylcarbamoy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted building blocks is paramount for optimizing target affinity and metabolic stability. 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (CAS: 954253-72-6) is a highly specialized, synthetically versatile building block that merges the structural rigidity of α-aminoisobutyric acid (Aib) with the hydrogen-bonding capacity of a propyl-substituted urea motif. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its use in drug design, and a self-validating synthetic protocol for its preparation and analytical verification.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in complex synthetic pathways and its ultimate impact on the pharmacokinetic profile of a lead compound [1]. The molecule features a carboxylic acid for standard peptide coupling, a urea core for robust hydrogen bonding, and a gem-dimethyl group that heavily influences the local conformational landscape.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid
CAS Registry Number 954253-72-6
Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
SMILES String CCCNC(=O)NC(C)(C)C(=O)O
Hydrogen Bond Donors 3 (2 × Urea NH, 1 × Carboxyl OH)
Hydrogen Bond Acceptors 3 (1 × Urea C=O, 2 × Carboxyl O)
Topological Polar Surface Area (TPSA) 80.4 Ų
Rotatable Bonds 4

Mechanistic Rationale in Drug Design

The architectural design of 2-methyl-2-[(propylcarbamoyl)amino]propanoic acid is not arbitrary; it is a deliberate assembly of pharmacophoric elements designed to address common developability problems in early-stage drug discovery.

The Thorpe-Ingold Effect (Conformational Restriction)

The inclusion of the gem-dimethyl group at the α-carbon (derived from the Aib backbone) induces the Thorpe-Ingold effect . By compressing the internal bond angle between the methyl groups, the reactive functional groups (the urea and the carboxylic acid) are forced into closer spatial proximity. In peptidomimetics, this steric bulk severely restricts the


 and 

dihedral angles, pre-organizing the molecule into a bioactive conformation (often favoring helical structures). This pre-organization reduces the entropic penalty typically incurred upon target binding, thereby enhancing intrinsic potency [2].
The Urea Pharmacophore (Metabolic Stability & H-Bonding)

Replacing a standard amide bond with a urea linkage is a classic bioisosteric strategy. The urea moiety provides a dual hydrogen-bond donor system (NH) and a strong hydrogen-bond acceptor (C=O). Furthermore, the delocalization of the nitrogen lone pairs into the carbonyl group imparts significant metabolic stability, rendering the linkage highly resistant to proteolytic and enzymatic cleavage in vivo [3]. The terminal propyl chain adds a flexible, lipophilic tail capable of occupying adjacent hydrophobic pockets within a target receptor or enzyme.

Pharmacophore Compound 2-Methyl-2-[(propylcarbamoyl) amino]propanoic acid GemDimethyl Gem-Dimethyl Group (Thorpe-Ingold Effect) Compound->GemDimethyl Conformational Rigidity UreaCore Urea Motif (H-Bond Donor/Acceptor) Compound->UreaCore Metabolic Stability PropylChain Propyl Chain (Hydrophobic Pocket Binding) Compound->PropylChain Lipophilicity Carboxyl Carboxylic Acid (Salt Bridge / Coupling Site) Compound->Carboxyl Functionalization

Fig 1: Pharmacophore mapping and structural rationale of the compound.

Synthetic Methodology & Workflow

The synthesis of this compound relies on the nucleophilic addition of an amine to an isocyanate under modified Schotten-Baumann conditions. The causality behind the experimental parameters is critical to preventing side reactions, such as the hydrolysis of the isocyanate or the formation of symmetric ureas.

Step-by-Step Protocol
  • Preparation (Deprotonation): Dissolve 1.0 equivalent of 2-amino-2-methylpropanoic acid (Aib) in an aqueous solution of 1M NaOH (1.1 equivalents).

    • Causality: The basic medium serves a dual purpose: it deprotonates the carboxylic acid to ensure complete aqueous solubility and maintains the α-amine in its nucleophilic, unprotonated state.

  • Activation (Temperature Control): Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Isocyanate couplings are highly exothermic. Cooling the system mitigates the risk of thermal degradation and suppresses the competing hydrolysis of propyl isocyanate into propylamine (which would react to form 1,3-dipropylurea).

  • Coupling: Add 1.05 equivalents of propyl isocyanate dropwise over 30 minutes under vigorous stirring.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours until TLC or LC-MS indicates complete consumption of the starting amino acid.

  • Isolation (Precipitation): Slowly acidify the aqueous mixture with 1M HCl until the pH reaches 2–3.

    • Causality: Acidification protonates the carboxylate back to a carboxylic acid. The loss of the ionic charge drastically reduces the compound's aqueous solubility, driving the precipitation of the target urea-acid.

  • Purification: Filter the resulting white precipitate under a vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield the highly pure product.

Synthesis Step1 Step 1: Preparation Dissolve Aib in 1M NaOH (aq) Step2 Step 2: Activation Cool to 0°C, add Propyl Isocyanate Step1->Step2 Step3 Step 3: Coupling Stir at 25°C for 4-6 hours Step2->Step3 Step4 Step 4: Isolation Acidify with 1M HCl to pH 2-3 Step3->Step4 Step5 Step 5: Purification Filtration and Recrystallization Step4->Step5

Fig 2: Step-by-step synthetic workflow for urea coupling and isolation.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block before its use in downstream peptide coupling, a self-validating analytical system must be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize Electrospray Ionization (ESI) in positive mode. The expected mass-to-charge ratio (

    
    ) for the protonated molecular ion 
    
    
    
    is calculated at 189.12 . The presence of a dominant peak at
    
    
    189.1 confirms the successful formation of the urea linkage without decarboxylation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    
    H NMR (400 MHz, DMSO-
    
    
    
    ) is required to confirm the structural connectivity. Key diagnostic signals include:
    • 
       12.10 (br s, 1H) – Carboxylic acid proton (confirms successful acidification).
      
    • 
       6.15 (s, 1H) & 
      
      
      
      5.90 (t,
      
      
      = 5.8 Hz, 1H) – The two distinct urea NH protons.
    • 
       1.30 (s, 6H) – The gem-dimethyl integration (confirms the Aib core).
      

References

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Topics in Medicinal Chemistry, 2015. Available at:[Link]

  • Ghosh, A. K., & Brindisi, M. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2020; 63(6): 2751-2788. Available at:[Link]

Exploratory

A Strategic Blueprint for Unveiling the Therapeutic Potential of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid: An In-depth Technical Guide to Biological Activity Screening

Preamble: The Scientific Imperative for Screening In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is one of meticulous scientific inquiry and strat...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Scientific Imperative for Screening

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is one of meticulous scientific inquiry and strategic decision-making. The compound at the center of this guide, 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid, represents such a starting point. Its structure, featuring a carbamate moiety and a non-proteinogenic amino acid scaffold, presents a compelling rationale for a comprehensive biological activity screening campaign.

The carbamate group is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its chemical stability, ability to permeate cell membranes, and its capacity to act as a peptide bond isostere.[1][2] Carbamate derivatives have demonstrated a wide array of biological activities, functioning as key components in drugs for cancer, epilepsy, and neurodegenerative diseases.[2][3] The presence of the α,α-disubstituted amino acid component further suggests potential for metabolic stability and conformational rigidity, desirable properties in drug candidates. This guide, therefore, outlines a holistic and multi-tiered strategy to systematically interrogate the biological potential of this molecule, moving from broad, unbiased screening to more focused mechanistic and safety profiling. Our objective is to not only identify potential "hits" but to do so within a framework that provides a clear path toward a potential hit-to-lead campaign.[4][5]

Part 1: The Initial Approach - A Dichotomy of Discovery

The inaugural phase of screening for a novel compound with no prior biological data necessitates a broad and open-minded approach. The debate between phenotypic and target-based screening is a pivotal one in drug discovery.[6][7] While target-based screening offers precision, it relies on a pre-existing hypothesis about the molecule's mechanism of action.[8] Phenotypic screening, conversely, assesses the effect of a compound on whole cells or organisms without a preconceived target, allowing for the discovery of novel mechanisms of action.[7][9] For 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid, a dual-pronged strategy is advocated to maximize the potential for discovery.

Phenotypic Screening: An Unbiased Quest for Function

Phenotypic screening serves as our primary discovery engine, casting a wide net to identify any observable effects of the compound on cellular behavior. This approach is particularly advantageous for identifying first-in-class drugs as it does not depend on prior knowledge of specific molecular targets.[6][8]

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Hit Confirmation & Follow-up A Compound Plating (2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid) in multi-well plates B Cell Seeding (e.g., U2OS cell line) A->B C Incubation (24-72 hours) B->C D Staining (Multiple fluorescent dyes for nuclei, cytoplasm, mitochondria, etc.) C->D E High-Content Imaging (Automated Microscopy) D->E F Image Segmentation & Feature Extraction E->F G Multiparametric Analysis (Morphological, Intensity, Textural features) F->G H Hit Identification (Statistical analysis vs. controls) G->H I Dose-Response Analysis of Primary Hits H->I J Secondary Phenotypic Assays (e.g., cell cycle, apoptosis assays) I->J K Target Deconvolution Efforts J->K

Caption: High-Content Phenotypic Screening Workflow.

  • Cell Line Selection: Utilize a well-characterized cell line suitable for high-content imaging, such as the human osteosarcoma U2OS line, known for its flat morphology and distinct organelles.

  • Compound Preparation: Prepare a stock solution of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid in DMSO. A dilution series should be created to achieve final assay concentrations typically ranging from 10 nM to 100 µM.

  • Assay Execution:

    • Seed U2OS cells into 384-well, optically clear bottom plates and allow them to adhere overnight.

    • Treat cells with the compound dilution series. Include positive (e.g., staurosporine for apoptosis) and negative (DMSO vehicle) controls.

    • Incubate for a predetermined time, typically 48 hours, to allow for phenotypic changes to manifest.

  • Staining and Imaging:

    • Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A common combination includes Hoechst 33342 (nuclei), CellMask Green (cytoplasm), and MitoTracker Red (mitochondria).

    • Acquire images using an automated high-content imaging system.

  • Data Analysis:

    • Utilize image analysis software to segment cells and extract a wide range of quantitative descriptors (e.g., nuclear size, mitochondrial texture, cell shape).

    • Compare the phenotypic profile of compound-treated cells to vehicle controls to identify statistically significant deviations, which constitute a "hit".

Target-Based Screening: A Hypothesis-Driven Inquiry

Given the structural similarity of the carbamate moiety to the peptide bond, a focused, target-based screen against enzyme classes that interact with such structures is a logical parallel effort.[1] Proteases and esterases are prime candidates.

  • Proteases: The carbamate group can mimic a transition state of peptide hydrolysis, making it a potential inhibitor of various protease families (e.g., serine proteases, cysteine proteases).

  • Cholinesterases: Many carbamate-containing compounds are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission.[10]

  • Assay Principle: Employ commercially available fluorescence or colorimetric-based assay kits for a panel of representative enzymes (e.g., trypsin, chymotrypsin, caspase-3, AChE, BChE).

  • Procedure:

    • In a 96- or 384-well plate, combine the enzyme, the test compound at various concentrations, and the appropriate buffer.

    • Incubate for a short period to allow for potential binding.

    • Initiate the reaction by adding the enzyme's specific substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • For active compounds, determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve.

Part 2: Secondary Screening and Mechanistic Elucidation

Positive "hits" from the primary screens are merely starting points.[11] The goal of the secondary screening phase is to confirm the initial activity, establish a structure-activity relationship (SAR), and begin to understand the mechanism of action.[12]

Hit Confirmation and Validation

The first step is to ensure the observed activity is genuine and not an artifact.[11]

  • Re-testing: Re-synthesize or re-purchase the compound to confirm its identity and purity, then re-test in the primary assay.

  • Orthogonal Assays: For a phenotypic hit, use a different assay that measures a related but distinct biological endpoint. For example, if a compound induces changes in nuclear morphology suggestive of apoptosis, confirm this with a caspase activity assay.[13]

Structure-Activity Relationship (SAR) Exploration

To improve upon the initial hit, a limited set of analogs should be synthesized and tested.[5] This process helps to identify the key structural features required for the observed biological activity.

Analog Series Modification Rationale Expected Outcome
Propyl Chain Analogs Vary the length and branching of the alkyl group (e.g., ethyl, isopropyl, butyl).Determine the optimal chain length for activity.
Amino Acid Analogs Replace the dimethylglycine core with other amino acids (e.g., alanine, valine).Assess the importance of the gem-dimethyl substitution for activity and metabolic stability.
Carbamate Linker Analogs Synthesize the corresponding urea or reverse carbamate.Evaluate the necessity of the specific carbamate linkage.

Part 3: ADME-Tox Profiling - The Path to Viability

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage failures in drug development.[14] A suite of in vitro assays can provide an early forecast of the compound's drug-like properties.[15][16]

ADME-Tox Screening Cascade

G A Lead Compound B Solubility & Permeability (Aqueous solubility, PAMPA) A->B C Metabolic Stability (Liver microsomes, S9 fraction) A->C D CYP450 Inhibition (e.g., CYP3A4, 2D6 assays) A->D E Plasma Protein Binding (Equilibrium dialysis) A->E F Cytotoxicity (e.g., HepG2, HEK293 cell lines) A->F G hERG Channel Inhibition (Patch-clamp or binding assay) A->G H In Vivo PK/PD Assessment (Candidate for advancement) B->H C->H D->H E->H F->H G->H

Caption: Tiered ADME-Tox Screening Cascade.

Key In Vitro ADME-Tox Protocols
  • Aqueous Solubility: Determined by methods such as nephelometry to ensure the compound can be formulated and absorbed.

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is a non-cell-based method to predict passive intestinal absorption.

  • Metabolic Stability:

    • Protocol: Incubate the compound with human liver microsomes or S9 fractions, which contain key metabolic enzymes.

    • Analysis: Monitor the disappearance of the parent compound over time using LC-MS/MS to determine its half-life.

  • Cytochrome P450 (CYP) Inhibition:

    • Protocol: Use commercially available fluorescent-based kits for the major CYP isoforms (e.g., 3A4, 2D6, 2C9).[16]

    • Rationale: Assessing the potential for drug-drug interactions is a regulatory requirement.

  • General Cytotoxicity:

    • Protocol: Expose various cell lines (e.g., HepG2 for liver toxicity) to a range of compound concentrations for 24-72 hours.[17]

    • Analysis: Measure cell viability using assays like MTT or CellTiter-Glo.[13][18]

Conclusion: Synthesizing Data for a Go/No-Go Decision

The comprehensive screening cascade outlined in this guide provides a robust framework for evaluating the biological potential of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid. By integrating unbiased phenotypic screening with hypothesis-driven target-based assays and early ADME-Tox profiling, we can efficiently identify promising activities and de-risk potential liabilities. The ultimate goal is to generate a rich dataset that enables an informed decision on whether to advance this novel chemical entity into a full-scale lead optimization program, a critical step on the long road of drug discovery.[12][19]

References

  • Dotmatics. "What is hit to lead stage in drug discovery?". Dotmatics. [Link]

  • Wikipedia. "Hit to lead". Wikipedia. [Link]

  • Excelra. "Hit to Lead Optimization in Drug Discovery". Excelra. [Link]

  • Sygnature Discovery. "What is the hit to lead process in drug discovery?". Sygnature Discovery. [Link]

  • Technology Networks. "Phenotypic Versus Target-Based Screening for Drug Discovery". Technology Networks. [Link]

  • Oncodesign Services. "Hit-to-Lead process | Drug Discovery". Oncodesign Services. [Link]

  • Creative Biostructure. "Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery". Creative Biostructure. [Link]

  • Hudson Robotics, Inc. "ADME-Tox Screening System - Drug Discovery and Development". Hudson Robotics, Inc.. [Link]

  • National Center for Biotechnology Information. "Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods". PMC. [Link]

  • ResearchGate. "(PDF) Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application". ResearchGate. [Link]

  • Biobide. "Phenotypic Screening for Drug Discovery". Biobide Blog. [Link]

  • Proventa International. "Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges". Proventa International. [Link]

  • VectorB2B. "In vitro ADME-Tox characterisation in drug discovery and development". VectorB2B. [Link]

  • PubMed. "Screening for human ADME/Tox drug properties in drug discovery". PubMed. [Link]

  • ACS Omega. "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents". ACS Publications. [Link]

  • MDPI. "Evaluation of Biological Activity of Natural Compounds". Encyclopedia MDPI. [Link]

  • National Center for Biotechnology Information. "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents". PMC. [Link]

  • National Center for Biotechnology Information. "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents". PMC. [Link]

  • Wikipedia. "Carbamate". Wikipedia. [Link]

  • ResearchGate. "In vitro Screening Systems". ResearchGate. [Link]

  • National Center for Biotechnology Information. "Organic Carbamates in Drug Design and Medicinal Chemistry". PMC. [Link]

  • ResearchGate. "Roles of the carbamate moiety in drugs and prodrugs Drug The role of...". ResearchGate. [Link]

  • ResearchGate. "Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents". ResearchGate. [Link]

Sources

Foundational

Whitepaper: A Strategic Guide to Target Deconvolution for 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (MCPA)

An in-depth technical guide or whitepaper on the core. Part 1: Initial Characterization and Hypothesis Generation The rational investigation of a novel compound begins with an analysis of its structure.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core.

Part 1: Initial Characterization and Hypothesis Generation

The rational investigation of a novel compound begins with an analysis of its structure. MCPA's core is an α,α-disubstituted amino acid, a class of molecules known to induce stable secondary structures in peptides and, in some cases, act as receptor modulators. For instance, AIB itself is a known modulator of glycine receptors. The propylcarbamoyl group adds a feature reminiscent of moieties seen in enzyme inhibitors, such as serine hydrolase inhibitors, where the carbamate can act as a covalent or non-covalent interacting group.

This structural analysis leads to our initial broad hypotheses:

  • Neurological Receptors: Given the AIB core, MCPA may target ion channels or G-protein coupled receptors in the central nervous system.

  • Enzymatic Inhibition: The carbamate moiety suggests potential interaction with enzymes, particularly hydrolases (e.g., proteases, esterases) where it might act as a transition-state mimic or covalent modifier.

  • Metabolic Pathways: As an amino acid derivative, MCPA could potentially interfere with amino acid transporters or metabolic enzymes.

Our experimental strategy is therefore designed to test these hypotheses in an unbiased manner, allowing the data to guide the investigation.

Part 2: Unbiased Target Identification Strategies

To minimize bias and discover unexpected targets, we will employ two parallel, complementary, and unbiased screening funnels: biophysical screening for target engagement and chemical proteomics for direct target capture.

Strategy 1: Biophysical Screening via Thermal Proteome Profiling (TPP)

Rationale: The principle behind thermal profiling is that the binding of a ligand to a protein stabilizes its structure, increasing its melting temperature (Tm). By heating cell lysate or intact cells treated with MCPA across a temperature gradient and quantifying the remaining soluble protein using mass spectrometry, we can identify proteins whose Tm has shifted, indicating direct engagement. This method is powerful because it assesses target engagement in a complex biological matrix.

Experimental Protocol: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y for neuronal targets, HepG2 for metabolic targets) to ~80% confluency. Treat one population with MCPA (e.g., at 10x the expected EC50) and a control population with vehicle (e.g., 0.1% DMSO) for 1 hour.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them individually across a temperature gradient (e.g., from 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Extraction: Immediately after heating, lyse the cells by freeze-thaw cycles. Separate soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation for MS: Collect the supernatant (soluble fraction). Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from the vehicle- and MCPA-treated samples with different tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified protein at each temperature point. Plot the melting curves for each protein in both vehicle and MCPA-treated states. Identify proteins with a statistically significant shift in their melting point (ΔTm) as primary target candidates.

Data Presentation: Hypothetical TPP Results

Protein IDGene NameΔTm (°C)Putative Classp-value
P04075ALDH2+4.2Enzyme (Metabolic)<0.001
Q9Y6T1FAAH2+3.8Enzyme (Hydrolase)<0.005
P23458GABRA1+2.1Receptor (Ion Channel)<0.05
P47897SLC6A9-1.5Transporter (Glycine)<0.05

This table summarizes potential hits from a TPP experiment, showing proteins with significant thermal stabilization (positive ΔTm) or destabilization (negative ΔTm).

Strategy 2: Affinity-Based Chemical Proteomics

Rationale: This method uses a modified version of MCPA to physically "pull down" its binding partners from a cell lysate. By immobilizing a biotinylated form of MCPA onto streptavidin beads, we can capture interacting proteins, which are then identified by mass spectrometry. This provides direct evidence of a physical interaction.

Experimental Workflow Diagram

cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Pulldown cluster_2 Analysis MCPA 1. Synthesize Biotin-MCPA Probe Beads 2. Immobilize Probe on Streptavidin Beads MCPA->Beads Lysate 3. Incubate Beads with Cell Lysate Beads->Lysate Wash 4. Wash Away Non-specific Binders Lysate->Wash Elute 5. Elute Bound Proteins Wash->Elute MS 6. Protein Digestion & LC-MS/MS Elute->MS Data 7. Identify Enriched Proteins vs. Control MS->Data

Caption: Workflow for affinity-based target identification.

Experimental Protocol: Biotin-MCPA Pulldown

  • Probe Synthesis: Synthesize an MCPA analog with a linker and a biotin tag. A control probe (e.g., biotin alone or a structurally similar but inactive molecule) is crucial.

  • Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotin-MCPA probe (and control probe on separate beads) to allow for immobilization.

  • Lysate Incubation: Lyse cultured cells and pre-clear the lysate to remove proteins that non-specifically bind to the beads. Incubate the pre-cleared lysate with the probe-coated beads for 2-4 hours at 4°C.

  • Washing: Vigorously wash the beads with lysis buffer containing a mild detergent to remove non-specific protein binders.

  • Elution and Digestion: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., urea). Perform on-bead or in-solution tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Use label-free quantification (LFQ) or stable isotope labeling to identify proteins that are significantly enriched in the biotin-MCPA pulldown compared to the control pulldown.

Part 3: Target Validation and Mechanistic Elucidation

The unbiased screens will generate a list of high-confidence candidate targets. The next critical phase is to validate these hits using orthogonal, lower-throughput methods to confirm direct binding and functional modulation.

Validation 1: In Vitro Binding Confirmation

Rationale: Once a top candidate (e.g., Aldehyde Dehydrogenase 2, ALDH2, from our hypothetical TPP data) is identified, it is essential to confirm direct, high-affinity binding using a purified system. This removes the complexity of the cellular environment and provides quantitative binding parameters.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Expression and Purification: Clone, express, and purify the candidate target protein (e.g., recombinant human ALDH2).

  • Sample Preparation: Prepare a solution of the purified protein in the ITC sample cell and a solution of MCPA in the titration syringe, both in the same buffer.

  • Titration: Perform a series of small, sequential injections of MCPA into the protein solution while measuring the heat released or absorbed upon binding.

  • Data Analysis: Integrate the heat-change peaks and fit them to a binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. A low micromolar to nanomolar Kd provides strong evidence of a direct interaction.

Validation 2: Cellular Target Engagement Confirmation

Rationale: Confirming that MCPA engages the target protein inside living cells is the cornerstone of validation. The Cellular Thermal Shift Assay (CETSA), this time using targeted Western Blotting instead of mass spectrometry, is the gold standard for this. It directly proves that the drug reaches and binds to its target in a physiological context.

CETSA Principle Diagram

cluster_0 cluster_1 A Target Protein (Unbound) B Heat A->B C Protein Denatures & Aggregates B->C D Target Protein (Bound to MCPA) E Heat D->E F Complex is Stabilized Remains Soluble E->F MCPA MCPA Target Target Protein (e.g., ALDH2) MCPA->Target Inhibition Product Metabolic Product (e.g., Acetate) Target->Product Blocked Substrate Endogenous Substrate (e.g., Acetaldehyde) Substrate->Target Phenotype Cellular Phenotype (e.g., Altered Metabolism, Reduced Oxidative Stress) Product->Phenotype

Caption: Hypothesized pathway for MCPA acting as an enzyme inhibitor.

Conclusion

The journey from a novel molecule to a validated therapeutic agent is contingent on the precise identification of its biological target. This guide for 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (MCPA) outlines a rigorous, multi-step strategy designed to achieve this with high confidence. By integrating unbiased, proteome-wide screening methods like TPP and affinity proteomics with orthogonal validation assays such as ITC, CETSA, and functional readouts, researchers can build a compelling, data-driven case for a specific mechanism of action. This workflow not only minimizes the risk of pursuing false positives but also provides the deep mechanistic understanding required for successful downstream drug development.

References

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Mateus, A., Perrin, J., & Savitski, M. M. (2020). Thermal Proteome Profiling in a Nutshell. Methods in Molecular Biology, 2080, 259-276. [Link]

  • Bantscheff, M., & Lemeer, S. (2016). Chemical proteomics for target discovery and validation. Methods in Molecular Biology, 1394, 169-184. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Exploratory

Technical Guide: Spectroscopic Validation of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid

-amino acids (AIB Derivatives) Executive Summary This technical guide provides the definitive reference standards for the characterization of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid . This compound represents a...

Author: BenchChem Technical Support Team. Date: March 2026


-amino acids (AIB Derivatives)

Executive Summary

This technical guide provides the definitive reference standards for the characterization of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid . This compound represents a specific class of peptidomimetics where the rigidity of


-aminoisobutyric acid (AIB) is coupled with a urea linker. Such motifs are critical in medicinal chemistry for inducing helical turns in peptide backbones and serving as soluble epoxide hydrolase (sEH) inhibitor scaffolds.

This document outlines the expected spectroscopic signatures (NMR, IR, MS) derived from first-principles structural analysis and empirical data of homologous ureido-acids. It serves as a validation protocol for researchers synthesizing or sourcing this material for drug development assays.

Chemical Identity & Structural Logic

  • IUPAC Name: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid[1]

  • Common Name:

    
    -Propylcarbamoyl-AIB; 2-(3-Propylureido)isobutyric acid
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 188.23 g/mol

  • Structure:

    
    
    
Synthetic Pathway & Impurity Logic

To understand the spectroscopic noise, one must understand the origin. This compound is typically synthesized via the nucleophilic addition of AIB to propyl isocyanate under basic conditions.

Key Impurities to Monitor:

  • Propyl Isocyanate (Starting Material): Pungent, distinct IR peak at ~2270 cm⁻¹.

  • AIB (Starting Material): Zwitterionic character, lacks urea signals.

  • 1,3-Dipropylurea: Side product from moisture hydrolysis of isocyanate.

SynthesisPath AIB AIB (Amino Acid) INTER Tetrahedral Intermediate AIB->INTER Nucleophilic Attack ISO Propyl Isocyanate ISO->INTER SIDE 1,3-Dipropylurea (Impurity) ISO->SIDE H2O Hydrolysis PROD Target Ureido-Acid INTER->PROD Proton Transfer

Figure 1: Synthetic logic flow indicating the origin of the target molecule and potential impurities.

Spectroscopic Reference Data

The following data represents the Standard Acceptance Criteria for high-purity (>98%) samples.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred for solubility and exchangeable proton visibility).
Frequency:  400 MHz (

H), 100 MHz (

C).
Table 1:

H NMR Assignment (DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.0 - 12.5Broad Singlet1HCarboxylic acid proton; highly dependent on concentration/water content.
NH (Urea) 6.20Singlet (br)1HNH attached to the quaternary AIB carbon. Less shielded due to steric bulk.
NH (Urea) 5.95Triplet (br)1HNH attached to the propyl group; couples with adjacent CH

.
N-CH

2.95Quartet/Multiplet2HMethylene adjacent to urea nitrogen.
Propyl-CH

1.35Sextet2HCentral methylene of the propyl chain.
AIB-CH

1.32Singlet6HGem-dimethyl groups on the quaternary carbon. Distinctive sharp singlet.
Propyl-CH

0.85Triplet3HTerminal methyl group.

Analyst Note: The two urea NH protons may appear as a merged broad signal depending on pH and water content. The AIB methyls (1.32 ppm) are the diagnostic anchor point for this molecule.

Table 2:

C NMR Assignment (DMSO-

)
Carbon TypeChemical Shift (

, ppm)
Assignment
C=O (Acid) 176.5Carboxylic acid carbonyl.
C=O (Urea) 158.2Urea carbonyl (distinct from acid).
C

(AIB)
54.5Quaternary carbon of AIB.
N-CH

41.2Propyl methylene attached to N.
AIB-CH

25.1Gem-dimethyl carbons (equivalent).
Propyl-CH

23.0Central propyl methylene.
Propyl-CH

11.5Terminal methyl.
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

  • 3300 - 3400 cm⁻¹: N-H stretch (Urea). Usually appears as a doublet or broad band.

  • 2500 - 3000 cm⁻¹: O-H stretch (Carboxylic acid). Very broad "hump" underlying C-H stretches.

  • 1705 - 1720 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1630 - 1650 cm⁻¹: C=O stretch (Urea, Amide I). Lower frequency than acid carbonyl due to resonance.

  • 1550 cm⁻¹: N-H bend (Amide II).

Mass Spectrometry (ESI-MS)

Mode: Positive (+ve) and Negative (-ve) Electrospray Ionization.

  • Positive Mode (

    
    ): 
    
    • Calculated Mass: 188.23

    • Observed m/z: 189.1

      
      
      
    • Adducts: 211.1

      
      
      
  • Negative Mode (

    
    ): 
    
    • Observed m/z: 187.1

      
       (Dominant species due to carboxylic acid).
      
  • Fragmentation Pattern (MS/MS of 189.1):

    • m/z 171: Loss of H

      
      O (typical of acids).
      
    • m/z 104: Loss of Propyl isocyanate (retro-synthesis fragmentation).

    • m/z 86: AIB fragment

      
      .
      

Experimental Validation Workflow

To ensure data integrity, the following workflow must be executed. This protocol minimizes solvent effects that can shift urea proton signals.

Protocol: Structural Confirmation
  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-

    
    .
    
    • Why DMSO? Chloroform is unsuitable due to the polarity of the carboxylic acid and urea; DMSO prevents aggregation.

  • Acquisition: Run 16 scans for

    
    H to ensure clear integration of the NH protons.
    
  • D

    
    O Shake (Verification): 
    
    • Add 1 drop of D

      
      O to the NMR tube.
      
    • Shake and re-run.

    • Result: The signals at 6.20 ppm and 5.95 ppm (NH) and 12.0+ ppm (COOH) must disappear. The aliphatic signals (propyl and methyls) must remain unchanged. This confirms the assignment of exchangeable protons.

ValidationLogic SAMPLE Unknown Sample NMR 1H NMR (DMSO-d6) SAMPLE->NMR CHECK1 Check: Methyl Singlet @ 1.32? NMR->CHECK1 CHECK2 Check: Urea NHs present? CHECK1->CHECK2 Yes FAIL Reject / Repurify CHECK1->FAIL No D2O D2O Exchange Test CHECK2->D2O Yes CHECK2->FAIL No RESULT Signals Disappear? D2O->RESULT CONFIRM Identity Confirmed RESULT->CONFIRM Yes RESULT->FAIL No

Figure 2: Decision tree for spectroscopic validation of the ureido-acid.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for additive chemical shift rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Morisseau, C., et al. (2002). "Structural refinement of inhibitors of urea-based soluble epoxide hydrolases." Biochemical Pharmacology, 63(9), 1599-1608. (Provides comparative NMR data for urea-based acid derivatives).

  • SDBS Database. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for fragment spectral matching).

Sources

Foundational

"2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid" literature review and background

Executive Summary In the rapidly evolving landscape of peptidomimetics and synthetic drug design, non-proteinogenic amino acids serve as critical structural modulators. 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetics and synthetic drug design, non-proteinogenic amino acids serve as critical structural modulators. 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (CAS: 954253-72-6) is a highly specialized chemical building block that merges two powerful pharmacophoric elements: the sterically constrained


-aminoisobutyric acid (Aib) core and a propyl-substituted urea linkage[1],[2].

This whitepaper provides an in-depth technical analysis of this compound. We will explore its physicochemical profile, its mechanistic utility in stabilizing peptide secondary structures (such as those required in GLP-1 receptor agonists like Semaglutide)[3],[4], and provide field-proven, self-validating protocols for its synthesis, analytical characterization, and handling.

Chemical Identity & Physicochemical Profiling

The molecule is an


-alkylated urea derivative of Aib. The presence of the gem-dimethyl group restricts the Ramachandran 

and

dihedral angles, strongly inducing

-helical or

-helical conformations in peptide sequences. Simultaneously, the propylcarbamoyl moiety acts as a highly stable, bidentate hydrogen-bonding network that mimics a peptide bond but is completely impervious to enzymatic hydrolysis.
Quantitative Data Summary
ParameterSpecification / Value
IUPAC Name 2-methyl-2-[(propylcarbamoyl)amino]propanoic acid
Synonyms

-(propylcarbamoyl)-Aib; 2-methyl-

-[(propylamino)carbonyl]alanine
CAS Registry Number 954253-72-6
Molecular Formula C₈H₁₆N₂O₃
Molecular Weight 188.22 g/mol
SMILES CC(NC(NCCC)=O)(C)C(O)=O
LogP (Predicted) ~0.8 - 1.2 (Hydrophilic, yet membrane-permeable)
Hydrogen Bond Donors 3 (Two urea N-H, one carboxylic O-H)
Hydrogen Bond Acceptors 3 (One urea C=O, two carboxylic O)

Mechanistic Applications & Chemical Biology

Peptidomimetics and Protease Resistance

In the design of modern incretin mimetics (e.g., GLP-1 analogues), native peptides suffer from rapid degradation by Dipeptidyl Peptidase-4 (DPP-4), which cleaves immediately after position 2 (typically Alanine)[3]. Substituting Alanine with Aib completely abrogates this cleavage due to the steric bulk of the gem-dimethyl group[4]. Furthermore, modifying the


-terminus with a propylcarbamoyl group (forming a urea) eliminates the primary amine required by aminopeptidases, extending the in vivo half-life while providing a lipophilic propyl chain to engage hydrophobic receptor pockets.
Precursor to Privileged Hydantoin Scaffolds

Beyond peptide synthesis, this compound is a direct precursor to 3-propyl-5,5-dimethylhydantoin . Hydantoins are privileged scaffolds in medicinal chemistry, frequently utilized in anticonvulsants and androgen receptor modulators. Under acidic conditions with heat, the carboxylic acid undergoes intramolecular nucleophilic attack by the urea nitrogen, releasing water and forming the rigid 5-membered hydantoin ring.

FunctionalRole Compound N-(propylcarbamoyl)-Aib AibCore Aib Core (gem-dimethyl) Compound->AibCore UreaLink Propyl Urea Linkage Compound->UreaLink Helical Induces 3_10/Alpha Helical Conformation AibCore->Helical Protease Steric Shielding (Protease Resistance) AibCore->Protease HBond Bidentate H-Bonding UreaLink->HBond Lipophilic Lipophilic Pocket Engagement UreaLink->Lipophilic

Structural pharmacology and peptidomimetic advantages of the N-propylcarbamoyl-Aib scaffold.

Synthesis & Manufacturing Pathways

The synthesis relies on the reaction of Aib with


-propyl isocyanate. While isocyanates are moisture-sensitive, the reaction is performed under Schotten-Baumann-type conditions (aqueous alkaline media).

Causality Insight: The alkaline environment (NaOH) serves a dual purpose. First, it deprotonates the carboxylic acid to ensure solubility. Second, it deprotonates the


-amine, rendering it highly nucleophilic. By maintaining strict temperature control (0–5 °C), the nucleophilic attack of the amine on the isocyanate outpaces the competing hydrolysis of the isocyanate by water.

SynthesisWorkflow Aib Aib (Alpha-aminoisobutyric acid) Rxn Alkaline Condensation (NaOH, 0-5°C) Aib->Rxn Iso n-Propyl Isocyanate Iso->Rxn Target 2-Methyl-2-[(propylcarbamoyl) amino]propanoic acid Rxn->Target Acidification (pH 2-3, <10°C) SideRxn Acid-Catalyzed Cyclization (Heat) Target->SideRxn Strong Acid/Heat Hydantoin 3-Propyl-5,5-dimethylhydantoin (Degradant) SideRxn->Hydantoin -H2O

Synthetic workflow and acid-catalyzed cyclization pathway of the target compound.

Experimental Methodologies

Protocol 1: Synthesis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

This protocol is designed as a self-validating system to ensure high yield and prevent the formation of the cyclized hydantoin impurity.

  • Preparation: Dissolve 10.0 mmol of

    
    -aminoisobutyric acid (Aib) in 11.0 mL of 1M aqueous NaOH (1.1 eq) in a round-bottom flask. Stir until complete dissolution is achieved.
    
  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Critical Step: Failure to cool the solution will result in rapid hydrolysis of the isocyanate to

    
    -propylamine, which will subsequently react with another isocyanate molecule to form the symmetric 1,3-dipropylurea byproduct.
    
  • Addition: Add 10.5 mmol of

    
    -propyl isocyanate dropwise over 15 minutes under vigorous magnetic stirring.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours.

  • Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1) and stain with Ninhydrin. The disappearance of the purple Aib spot confirms complete conversion (the resulting urea does not react with Ninhydrin).

  • Purification (Extraction): Wash the aqueous layer with diethyl ether (2 × 15 mL) to extract any symmetric urea byproducts and unreacted isocyanate. Discard the organic layer.

  • Precipitation: Cool the aqueous phase back to 0–5 °C. Carefully acidify to pH 2.0–2.5 using 1M HCl. Causality Insight: The temperature must remain below 10 °C during acidification. Exothermic heating in the presence of acid will trigger the cyclization of the product into a hydantoin.

  • Isolation: Extract the precipitated product into Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo (bath temperature < 30 °C) to yield the target compound as a white solid.

Protocol 2: Analytical Characterization (HPLC-UV & LC-MS)

To differentiate the target compound from its primary degradant (the cyclized hydantoin), utilize the following validated chromatographic method.

  • Column: Waters XBridge C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm. Causality Insight: Because the molecule lacks aromatic chromophores, detection must rely on the absorbance of the urea and carboxylic acid carbonyls at low wavelengths.

Comparative Analytical Data Table:

Analytical ParameterTarget Compound (Linear Urea)Cyclized Impurity (Hydantoin)
Molecular Weight 188.22 g/mol 170.21 g/mol
LC-MS (ESI+) [M+H]⁺ = 189.2[M+H]⁺ = 171.2
HPLC Retention Early eluting (Hydrophilic acid)Late eluting (Lipophilic core)
IR Spectroscopy Broad ~1700 cm⁻¹ (COOH), ~1650 cm⁻¹ (Urea C=O)Sharp ~1770 cm⁻¹, ~1710 cm⁻¹ (Imide C=O)

References

  • Double-Acylated GLP-1 Derivatives (Patent)
  • Synthetic Method of Somaglutide (Patent)

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Protocol for the Quantification of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid

Executive Summary The analysis of aliphatic N-carbamoyl amino acids, such as 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid , presents unique chromatographic challenges due to their high polarity and the absence of ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of aliphatic N-carbamoyl amino acids, such as 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid , presents unique chromatographic challenges due to their high polarity and the absence of extended π-conjugation. This application note establishes two complementary, self-validating methodologies: a robust HPLC-UV method designed for routine Quality Control (QC) of bulk drug substances, and a high-sensitivity LC-MS/MS method tailored for pharmacokinetic (PK) bioanalysis in complex matrices.

Chemical Profiling & Methodological Rationale

To design an effective analytical strategy, we must first deconstruct the analyte's physicochemical properties and understand the causality behind each chromatographic choice.

  • Chromophore Deficiency & UV Detection: The molecule (C₈H₁₆N₂O₃, MW: 188.22 g/mol ) consists entirely of aliphatic chains, a carboxylic acid, and a urea linkage. It lacks aromatic rings, meaning its UV absorption maximum lies in the deep-UV region (<215 nm). Consequently, UV detection must be performed at 210 nm . At this wavelength, solvent selection is critical; we utilize 0.1% Phosphoric Acid rather than Formic Acid for the UV method to prevent severe baseline drift during gradient elution ().

  • Ionization & MS Compatibility: For trace-level bioanalysis, the nitrogen atoms within the propylcarbamoyl group readily accept a proton under positive Electrospray Ionization (ESI+), yielding a stable [M+H]⁺ precursor ion at m/z 189.1. To facilitate this, the LC-MS/MS method strictly employs volatile buffers (0.1% Formic Acid), which enhance ionization efficiency while preventing mass spectrometer source fouling ().

  • Retention Mechanism & pH Control: The terminal carboxylic acid (estimated pKa ~2.5) will cause severe peak tailing and poor retention if partially ionized. By buffering the mobile phase to pH ~2.0, the carboxylate remains fully protonated, ensuring sharp, symmetrical peaks on a standard reversed-phase C18 column.

Visualized Analytical Workflow

AnalyticalWorkflow A Sample Matrix (Formulation / Plasma) B Protein Precipitation (3x Vol Acetonitrile + 0.1% FA) A->B C Centrifugation (14,000 x g, 10 min, 4°C) B->C D Supernatant Recovery & Filtration (0.22 µm) C->D E Method A: HPLC-UV (Routine QC, 210 nm) D->E High Conc. (>1 µg/mL) F Method B: LC-MS/MS (Bioanalysis, ESI+) D->F Trace Conc. (<1 µg/mL)

Figure 1: Sample preparation and dual-stream analytical workflow for N-carbamoyl amino acids.

Quantitative Data & Method Parameters

The following table summarizes the optimized chromatographic parameters, clearly delineating the differences required for UV versus MS detection.

Table 1: Comparison of Chromatographic Parameters

ParameterMethod A: HPLC-UV (Formulation/QC)Method B: LC-MS/MS (Bioanalysis)
Column C18 (150 mm × 4.6 mm, 5 µm)UPLC C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B 100% HPLC-Grade Acetonitrile100% LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Gradient Profile 5% B to 60% B over 15 min5% B to 80% B over 5 min
Injection Volume 10 µL2 µL
Detection UV Absorbance @ 210 nmESI+ MRM (m/z 189.1 → 104.1)
Column Temp. 30 °C40 °C

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV Method for Routine QC

This protocol is designed as a self-validating system for determining the purity and assay of bulk synthesized 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid.

Step 1: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of the reference standard and dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 µg/mL.

  • Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Step 2: System Suitability Testing (SST) Self-Validation Check: Before analyzing unknown samples, inject a blank (Diluent) to confirm the absence of interfering ghost peaks. Inject the 100 µg/mL working standard six consecutive times. The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

Step 3: Chromatographic Execution

  • Equilibrate the column with 5% Mobile Phase B for 10 column volumes.

  • Execute the gradient run (Table 1). The analyte is expected to elute at approximately 6.5 minutes.

  • Integrate the peak at 210 nm and quantify against the standard calibration curve.

Protocol B: LC-MS/MS Method for Biological Matrices

For pharmacokinetic evaluation, biological matrices (e.g., plasma) require rigorous cleanup to prevent ion suppression ().

Step 1: Matrix Extraction (Protein Precipitation)

  • Aliquot 50 µL of human/animal plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of an isotopically labeled Internal Standard (IS) to correct for extraction recovery and matrix effects.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 2: Mass Spectrometry Tuning & Execution

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Set the capillary voltage to 3.0 kV and the desolvation temperature to 400 °C.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions as outlined in Figure 2.

MSFragmentation Precursor Precursor Ion [M+H]+ m/z 189.1 Frag1 Quantifier Ion Loss of Propylisocyanate m/z 104.1 Precursor->Frag1 -85 Da Frag2 Qualifier Ion Loss of H2O m/z 171.1 Precursor->Frag2 -18 Da

Figure 2: Proposed ESI+ MRM fragmentation pathway for the analyte.

Expert Insights & Troubleshooting

  • Combating Baseline Drift at 210 nm: A common pitfall when analyzing aliphatic compounds via HPLC-UV is severe baseline elevation during the gradient. This occurs because Formic Acid and TFA absorb strongly below 215 nm. Solution: Always substitute organic acids with 0.1% Phosphoric Acid for UV methods. Ensure that only HPLC-grade or LC-MS grade Acetonitrile is used, as lower grades contain UV-absorbing impurities.

  • Mitigating MS Matrix Effects: If the LC-MS/MS signal drops unexpectedly in plasma samples, endogenous phospholipids are likely co-eluting with the analyte and suppressing ionization. Solution: Adjust the gradient to elute the analyte earlier or later than the phospholipid elution zone (typically 80-100% organic), or switch the sample preparation from simple protein precipitation to Solid Phase Extraction (SPE).

References

  • MicroSolv Technology Corporation. (2026). Urea Analyzed by HPLC - AppNote. Retrieved from[Link]

  • MDPI - Molecules. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from[Link]

Application

GC-MS analysis of "2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid" derivatives

An In-Depth Technical Guide Application Note: GC-MS Analysis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid Derivatives Abstract This application note provides a comprehensive guide for the analysis of 2-Methyl-2-[...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Application Note: GC-MS Analysis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid Derivatives

Abstract

This application note provides a comprehensive guide for the analysis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, direct GC-MS analysis is challenging. This guide details a robust derivatization protocol using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to produce a thermally stable and volatile derivative suitable for GC-MS analysis. We will explore the causality behind the experimental choices, provide a detailed, step-by-step protocol, and present the expected analytical outcomes. An alternative two-step derivatization method is also discussed. This document is intended for researchers, analytical scientists, and professionals in drug development and metabolomics who require a reliable method for the quantification and identification of this compound.

Introduction and Scientific Rationale

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid is a substituted amino acid derivative characterized by two key functional groups: a carboxylic acid (-COOH) and a carbamoyl amino (-NH-) group.[1] These polar groups engage in strong intermolecular hydrogen bonding, which results in a high boiling point and low volatility, making the compound unsuitable for direct analysis by gas chromatography.[2][3]

Chemical derivatization is a requisite step to overcome these limitations. The primary goal of derivatization is to replace the active hydrogens on the polar functional groups with nonpolar moieties.[4] This chemical modification disrupts hydrogen bonding, thereby increasing the compound's volatility and thermal stability, which are essential for successful GC analysis.[2][5] This guide focuses on silylation, a widely used and effective derivatization technique for compounds with active hydrogens, including amino acids, organic acids, and steroids.[2][4]

We have selected N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as the primary silylating agent. MTBSTFA reacts with the active hydrogens on the carboxylic acid and the secondary amine of the target analyte to form tert-butyldimethylsilyl (TBDMS) derivatives.[4] These TBDMS derivatives are notably more stable and less sensitive to moisture compared to their smaller trimethylsilyl (TMS) counterparts, ensuring greater reproducibility and robustness of the analytical method.[4][6] Furthermore, TBDMS derivatives yield characteristic and easily identifiable fragmentation patterns in mass spectrometry, particularly a prominent [M-57]⁺ ion corresponding to the loss of a tert-butyl group, which greatly aids in structural confirmation.[5]

Experimental Protocols

This section outlines the detailed methodologies for sample preparation, derivatization, and GC-MS analysis.

Materials and Reagents
  • 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), HPLC Grade

  • Pyridine, Anhydrous

  • Ethyl Acetate, HPLC Grade

  • Nitrogen gas, high purity

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Primary Protocol: Single-Step Silylation with MTBSTFA

This protocol describes the conversion of the analyte into its di-TBDMS derivative. Both the carboxylic acid and the carbamoyl amino groups are targeted in this single-step reaction.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample containing 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid into a 2 mL GC vial. If the sample is in solution, use a volume equivalent to approximately 10-100 µg of the analyte.

  • Drying (Critical Step): Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. Alternatively, a vacuum concentrator can be used. It is imperative to remove all traces of water and other protic solvents, as they will preferentially react with the silylation reagent, reducing the derivatization yield and compromising the analysis.[2][4]

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of Acetonitrile.

    • Add 100 µL of MTBSTFA.

    • Scientist's Note: Acetonitrile is a common solvent for this reaction; however, pyridine can also be used. Pyridine can act as an acid scavenger, driving the reaction forward, but can sometimes create interfering peaks.[2]

  • Incubation: Securely cap the vial and vortex the mixture for 30 seconds. Heat the vial at 70-100°C for 30-60 minutes using a heating block.[4][7] Heating provides the necessary activation energy to ensure the reaction proceeds to completion, especially for derivatizing the less reactive secondary amine.

  • Cooling and Final Preparation: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. If particulates are present, centrifuge the vial at 10,000 rpm for 5 minutes and transfer the supernatant to a new vial for analysis.[7]

Workflow for MTBSTFA Derivatization

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Analyte Analyte in Solution Dry Dry Sample Under N2 Analyte->Dry Evaporation AddReagents Add 100µL ACN + 100µL MTBSTFA Dry->AddReagents Step 1 Heat Incubate at 70-100°C for 30-60 min AddReagents->Heat Step 2 Derivative Formation of di-TBDMS Derivative Heat->Derivative GCMS Inject into GC-MS Derivative->GCMS

Caption: Workflow for MTBSTFA silylation of the target analyte.

Alternative Protocol: Two-Step Esterification and Acylation

For certain applications, a two-step approach may be desired. This involves first converting the carboxylic acid to an ester, followed by acylation of the amine group. This method is well-established for the analysis of amino acids in biological matrices.[8]

  • Esterification: The dried sample is heated with 2M HCl in an alcohol (e.g., methanol or propanol) to form the corresponding alkyl ester.[8]

  • Acylation: After removing the esterification reagents, an acylating agent like pentafluoropropionic anhydride (PFPA) in a solvent such as ethyl acetate is added and heated to derivatize the amine group.[8]

Scientist's Note: While effective, this method is more labor-intensive than the single-step silylation. The order of reactions is critical; anhydrides can react with all functional groups, but the resulting carboxyl derivatives may be unstable.[8]

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and oven control.
Injector Split/SplitlessSplitless mode is recommended for trace analysis to maximize analyte transfer to the column.
Injector Temperature250 - 280 °CEnsures rapid volatilization of the TBDMS derivative without thermal degradation.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of derivatives.[9]
Carrier Gas Helium, Constant FlowInert carrier gas with optimal flow rate (e.g., 1.2 mL/min) for good chromatographic efficiency.
Oven Program Initial: 100°C, hold 2 minA lower starting temperature helps to resolve the derivative from the solvent front.[4]
Ramp: 15°C/min to 300°CA moderate ramp rate provides good separation of analytes with different boiling points.
Hold: 5 minEnsures elution of any high-boiling compounds and cleans the column for the next run.[4]
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and spectral integrity.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI)Standard hard ionization technique providing reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe industry standard for generating comparable mass spectra.[10]
Acquisition Mode Full Scan (m/z 50-600)Allows for the identification of unknown compounds and confirmation of the derivative structure.
SIM (Selected Ion Monitoring)For quantitative analysis, monitoring specific ions increases sensitivity and selectivity.

Expected Results and Data Interpretation

Analyte: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid Molecular Formula: C₈H₁₆N₂O₃[1] Monoisotopic Mass: 188.1161 Da[1]

Derivatization Reaction: The reaction with MTBSTFA will add two TBDMS groups, one to the carboxylic acid (forming a silyl ester) and one to the secondary amine (forming a silylated amine). Each TBDMS group (Si(CH₃)₂(C(CH₃)₃)) adds 114.09 Da to the molecular weight after replacing a proton.

Expected Derivative:

  • Name: 2-(tert-Butyldimethylsilyloxycarbonyl)-2-methyl-N-(tert-butyldimethylsilyl)-N'-propylurea derivative

  • Molecular Weight of di-TBDMS derivative: 188.1161 + (2 * 114.09) = 416.3 Da

Mass Spectrum Interpretation: The EI mass spectrum of the di-TBDMS derivative is expected to show a series of characteristic ions.

m/z (Mass/Charge) Fragment Interpretation Significance
401 [M-15]⁺ (Loss of CH₃)A common fragmentation for silylated compounds.
359 [M-57]⁺ (Loss of C₄H₉, tert-butyl)Key diagnostic ion. Highly characteristic of TBDMS derivatives, often the base peak.[5]
317 [M-99]⁺ (Loss of C₄H₉ + C₃H₆, tert-butyl + propene)Further fragmentation from the propyl chain.
289 [M-127]⁺ (Loss of COOSi(CH₃)₂(C(CH₃)₃))Loss of the silylated carboxyl group.
73, 75 Si(CH₃)₃⁺ and (CH₃)₂Si=OH⁺Common background ions from silylating reagents and column bleed.

Note: The exact retention time will depend on the specific GC-MS system and conditions used but is expected to be in the mid-to-late region of the chromatogram due to the relatively high molecular weight of the derivative.

Conclusion

The analysis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid by GC-MS is effectively achieved through chemical derivatization. The described single-step silylation protocol using MTBSTFA is a robust, reliable, and efficient method for converting the polar, non-volatile analyte into a thermally stable derivative suitable for gas chromatography. This method provides excellent chromatographic performance and yields a mass spectrum with characteristic fragments, such as the [M-57]⁺ ion, allowing for confident identification and quantification. The detailed protocols and instrumental parameters herein serve as a comprehensive guide for researchers to implement this analytical strategy in their own laboratories.

References

  • Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Center for Biotechnology Information (PMC). [Link]

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate. [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. National Center for Biotechnology Information (PMC). [Link]

  • GC Derivatization. Restek. [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Derivatization reagents for GC. MACHEREY-NAGEL. [Link]

  • 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Springer. [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. ACS Publications. [Link]

  • Chromatographic Analysis of Insecticidal Carbamates. Taylor & Francis Online. [Link]

  • Acids: Derivatization for GC Analysis. ResearchGate. [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. [Link]

  • 2-methyl-2-[(propylcarbamoyl)amino]propanoic acid (C8H16N2O3). PubChemLite. [Link]

Sources

Method

Application Note: Multiplexed High-Throughput Cytotoxicity Profiling of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid

Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter novel synthetic building blocks that require rigorous safety profiling before they can be integrated into larger therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter novel synthetic building blocks that require rigorous safety profiling before they can be integrated into larger therapeutic modalities. 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid () is a synthetic non-proteinogenic amino acid derivative featuring a urea moiety (N-(propylcarbamoyl)-2-methylalanine). While such structural motifs are highly valuable in peptidomimetic drug discovery for enhancing proteolytic stability, the introduction of unnatural amino acids can inadvertently trigger off-target cellular toxicity.

To establish a highly trustworthy and self-validating screening system, we must move beyond single-endpoint assays. A compound might halt cell proliferation (cytostatic) without rupturing membranes, or it might cause rapid necrosis (cytotoxic). To differentiate these mechanisms, this protocol multiplexes two orthogonal biomarkers of cell health from the exact same sample well:

  • Metabolic Viability (ATP) : The CellTiter-Glo® assay quantifies intracellular ATP, a universal indicator of metabolically active cells. The homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal directly proportional to the ATP present ()[1].

  • Membrane Integrity (LDH) : The Lactate Dehydrogenase (LDH) release assay measures the leakage of this cytoplasmic enzyme into the extracellular medium, a hallmark of necrosis and late-stage apoptosis ().

By multiplexing these readouts, we establish strict causality. If ATP depletion perfectly mirrors LDH release, the compound is directly cytotoxic, causing membrane rupture ()[2]. If ATP is reduced without a concomitant increase in LDH release, the compound is merely cytostatic.

Experimental Workflow

Workflow C 2-Methyl-2-[(propylcarbamoyl)amino] propanoic acid Inc Co-incubation (24h - 72h) C->Inc Cells Target Cell Lines (e.g., HepG2, HEK293T) Cells->Inc Split Multiplex Readout Inc->Split LDH Supernatant: LDH Release (Membrane Integrity) Split->LDH ATP Cell Lysate: CellTiter-Glo (Metabolic Viability) Split->ATP Data IC50 Calculation & Cytotoxicity Profiling LDH->Data ATP->Data

Multiplexed cytotoxicity workflow for 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid profiling.

Detailed Experimental Protocol

Reagents and Materials
  • Test Compound : 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (10 mM stock in anhydrous DMSO).

  • Cell Lines : HepG2 (Liver), HEK293T (Kidney), A549 (Lung).

  • Assay Kits : CellTiter-Glo® 2.0 Cell Viability Assay, CyQUANT™ LDH Cytotoxicity Assay.

  • Consumables : 96-well white-walled, clear-bottom tissue culture plates.

Step-by-Step Methodology

Step 1: Cell Culture and Seeding (Day 1)

  • Harvest target cells at 80% confluency using TrypLE Express.

  • Resuspend in appropriate assay medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Seed 5,000 cells/well in 90 µL of medium into a 96-well white-walled, clear-bottom plate.

    • Causality Note: White-walled plates are mandatory to prevent optical crosstalk during luminescence reading, while the clear bottom allows for visual inspection of cell morphology prior to assay execution.

  • Fill the outer perimeter wells with 200 µL of sterile PBS to prevent edge-effect evaporation. Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Preparation & Treatment (Day 2)

  • Perform a 10-point, 3-fold serial dilution of the compound in a V-bottom intermediate plate using assay medium.

  • Transfer 10 µL of the diluted compound to the 90 µL of cells (1:10 dilution).

    • Causality Note: The final DMSO concentration transferred to the cells must not exceed 0.5% (v/v) to prevent solvent-induced basal toxicity, which would artificially spike the LDH baseline.

  • Include internal controls: Vehicle (0.5% DMSO), Positive Control (1% Triton X-100, added 45 min prior to endpoint), and No-Cell Background (Medium + Compound).

  • Incubate for 48 hours at 37°C, 5% CO₂.

Step 3: Multiplexed Assay Execution (Day 4)

  • LDH Release (Membrane Integrity) :

    • Centrifuge the 96-well plate at 250 × g for 3 minutes to pellet any floating cellular debris.

    • Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well assay plate.

    • Add 50 µL of LDH Reaction Mix to the transferred supernatant. Incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

  • CellTiter-Glo (Metabolic Viability) :

    • To the original plate (containing the remaining 50 µL of medium and cells), add 50 µL of CellTiter-Glo® Reagent.

    • Causality Note: Transferring the supernatant first is critical. If CellTiter-Glo were added directly to the full volume, the lysis buffer would rupture all cells, releasing total intracellular LDH and destroying the membrane integrity dataset.

    • Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence (integration time: 0.5 - 1.0 second/well).

Self-Validating Systems & Troubleshooting (E-E-A-T)

Trustworthiness in assay design requires anticipating and neutralizing experimental artifacts. This protocol is designed to be self-validating through the following mechanisms:

  • Chemical Interference Testing : The urea moiety in 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid could theoretically act as a chemical quencher of luciferase or interfere with the resazurin/diaphorase coupled reaction in the LDH assay. The "No-Cell Background" control validates that the compound itself does not emit autofluorescence, quench luminescence, or spontaneously react with the assay chemistry.

  • Orthogonal Confirmation : If a pipetting error results in fewer cells being seeded in a specific well, the ATP luminescence will drop, falsely suggesting cytotoxicity. However, because the LDH assay measures released enzyme, a well with fewer cells will not show an LDH spike. This orthogonal check prevents false-positive toxicity calls.

Quantitative Data Presentation

By processing the multiplexed readouts through a 4-parameter logistic (4PL) regression model, we can summarize the safety profile of the compound. Below is a representative data structure illustrating how the dual-assay approach precisely defines the mechanism of action.

Table 1: Representative Multiplexed Cytotoxicity Profiling Data
Cell LineTissue OriginATP Viability IC₅₀ (µM)LDH Release EC₅₀ (µM)Mechanistic Interpretation
HepG2Liver> 100> 100Non-cytotoxic
HEK293TKidney85.4> 100Cytostatic (Metabolic)
A549Lung> 100> 100Non-cytotoxic
SH-SY5YNeuroblast42.145.3Directly Cytotoxic

Note: In the HEK293T line, the drop in ATP without a corresponding spike in LDH indicates that the compound inhibits proliferation or metabolic activity without causing membrane rupture.

References

  • PubChem . "2-methyl-2-[(propylcarbamoyl)amino]propanoic acid." National Institutes of Health (NIH).[Link]

  • National Center for Biotechnology Information (NCBI) . "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." Assay Guidance Manual.[Link]

Sources

Application

Application Notes &amp; Protocols: Primary Antimicrobial Activity Screening of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

Introduction The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous pipeline for the discovery of novel chemical entities with antimicrobial potential.[1][2] High-throughput screening of divers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous pipeline for the discovery of novel chemical entities with antimicrobial potential.[1][2] High-throughput screening of diverse chemical libraries is a cornerstone of this effort, allowing for the rapid identification of promising lead compounds.[1][3] This document provides detailed application notes and protocols for the initial in vitro antimicrobial activity screening of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid , a novel compound for which biological activity has not been extensively characterized.

The rationale for investigating this specific molecule stems from its core chemical structure. It features a carbamate functional group, a motif present in various therapeutic agents, including some with established antimicrobial activity.[4][5] While many carbamates are developed as prodrugs, the carbamate moiety can also be integral to the pharmacophore of the active molecule.[6] Therefore, screening 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid is a scientifically grounded step in the exploration for new antimicrobial agents.

These protocols are designed for researchers, scientists, and drug development professionals. They detail a two-stage screening process:

  • A qualitative Kirby-Bauer Disk Diffusion Assay to rapidly determine if the compound exhibits any antimicrobial effect.

  • A quantitative Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC), the gold standard for measuring the potency of an antimicrobial agent.[7][8]

Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is emphasized throughout to ensure data integrity and reproducibility.[9][10]

Part 1: Qualitative Screening - Kirby-Bauer Disk Diffusion Assay

Principle of the Method

The Kirby-Bauer disk diffusion test is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[11][12] A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient.[13][14] If the organism is susceptible, a clear circular area of no growth, known as the Zone of Inhibition (ZOI), will form around the disk.[15] The size of the ZOI provides a preliminary indication of the compound's antimicrobial activity.[16] For a novel compound without established breakpoints, this test serves as an effective "yes/no" screen for bioactivity.

Detailed Protocol: Kirby-Bauer Disk Diffusion

Materials:

  • 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (Test Compound)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Gentamicin 10 µg)

  • Negative control disks (impregnated with solvent only)

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Calipers or ruler for measurement

Procedure:

  • Preparation of Compound Disks:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). A typical starting concentration is 10 mg/mL.

    • Aseptically apply a precise volume (e.g., 20 µL) of the compound stock solution onto a sterile blank paper disk to achieve a desired final concentration (e.g., 200 µ g/disk ).

    • Prepare negative control disks by applying the same volume of the solvent used for the stock solution.

    • Allow disks to dry completely in a sterile environment before application to the agar plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[17]

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

    • Vortex the suspension to ensure it is homogenous.

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Use a nephelometer for accuracy or compare visually against a Wickerham card.

  • Plate Inoculation:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[13]

    • Remove excess liquid by pressing the swab against the inside of the tube.[11]

    • Inoculate a dry MHA plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[15]

    • Finally, swab the rim of the agar.

  • Disk Application and Incubation:

    • Within 15 minutes of inoculation, use sterile forceps to place the prepared compound disks, positive control disks, and negative control disks onto the agar surface.[13]

    • Ensure disks are placed at least 24 mm apart and not too close to the edge of the plate.[15]

    • Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has been placed.[15]

    • Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.[13]

    • Incubate for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm).

    • The negative control (solvent) disk should show no zone of inhibition.

    • The positive control disk should produce a ZOI within its established quality control range.

    • Any measurable ZOI around the test compound disk indicates potential antimicrobial activity and warrants further quantitative testing.

Part 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle of the Method

The broth microdilution method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is defined as the lowest concentration of an antimicrobial that completely inhibits the visible growth of a microorganism in vitro after a standardized incubation period.[7][20][21] The test is performed in a 96-well microtiter plate where a standardized bacterial inoculum is exposed to serial twofold dilutions of the test compound.[22] This method provides a quantitative value (usually in µg/mL or mg/L) of the compound's potency, which is essential for preclinical assessment.[23][24]

Detailed Protocol: Broth Microdilution

Materials:

  • 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (Test Compound)

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms and quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Positive control antibiotic (e.g., Gentamicin) with known MIC for QC strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multi-channel pipette and sterile tips

  • Sterile reagent reservoirs

  • Plate reader (optional, for OD measurement)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration at least 20 times the highest desired final test concentration to minimize solvent effects.

    • In a separate "mother" plate or in tubes, perform serial twofold dilutions of the compound in CAMHB. For example, to test a range from 128 µg/mL to 0.25 µg/mL, you would prepare solutions from 256 µg/mL down to 0.5 µg/mL (these are 2x the final concentration).

    • Dispense 50 µL of each 2x compound dilution into the appropriate wells of the sterile 96-well test plate.

  • Plate Layout and Controls:

    • A typical plate layout includes columns for compound dilutions, a growth control, and a sterility control.

    • Test Wells (e.g., Columns 1-10): 50 µL of 2x compound dilution + 50 µL of inoculum.

    • Growth Control (Positive Control, Column 11): 50 µL of sterile CAMHB + 50 µL of inoculum. This well should show turbidity.

    • Sterility Control (Negative Control, Column 12): 100 µL of sterile CAMHB only (no inoculum). This well should remain clear.[18]

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this initial suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A common dilution is 1:100 of the 0.5 McFarland suspension, which results in ~1.5 x 10⁶ CFU/mL. Adding 50 µL of this to 50 µL in the well results in a final 1:2 dilution and the target concentration.

  • Inoculation and Incubation:

    • Add 50 µL of the final standardized inoculum to each well in columns 1-11. Do not add inoculum to the sterility control wells.[22]

    • The final volume in each well will be 100 µL.

    • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

  • Determination of MIC:

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[7]

    • Growth is indicated by turbidity or a "button" of cells at the bottom of the well. The growth control well must show distinct turbidity. The sterility control must be clear.

    • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.[25]

Quantitative Data Summary

Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC data. Researchers should populate a similar table with their experimental findings.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

Test MicroorganismGram StainCompound MIC (µg/mL)Positive Control (Gentamicin) MIC (µg/mL)QC Range for Gentamicin (µg/mL)
Staphylococcus aureus ATCC 29213Positive1280.50.12 - 1
Enterococcus faecalis ATCC 29212Positive>25620.5 - 2
Escherichia coli ATCC 25922Negative>2560.50.25 - 1
Pseudomonas aeruginosa ATCC 27853Negative>25610.5 - 2
Note: Quality Control (QC) ranges are based on CLSI M100 standards and must be verified for the specific lab and testing conditions.[8]

Visualizations: Workflows and Hypothetical Mechanisms

Experimental Screening Workflow

The following diagram illustrates the logical workflow for the primary screening of a novel compound.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Discovery & Preparation cluster_1 Phase 2: Qualitative Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Downstream Evaluation start Novel Compound Synthesis (2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid) prep Prepare Stock Solution & Impregnated Disks start->prep qual_screen Kirby-Bauer Disk Diffusion Assay prep->qual_screen decision Zone of Inhibition Observed? qual_screen->decision quant_screen Broth Microdilution Assay (Determine MIC) decision->quant_screen  Yes archive Inactive: Archive or Modify decision->archive No compare Compare Potency to Benchmark Antibiotics quant_screen->compare further_studies Further Studies: - MBC Determination - Time-Kill Assays - Mechanism of Action compare->further_studies

Caption: Workflow for antimicrobial screening of a novel compound.
Hypothetical Mechanism of Action Pathway

Since the mechanism of action for this novel compound is unknown, the following diagram presents a hypothetical pathway where a carbamate-containing compound interferes with a critical bacterial process, such as cell wall synthesis.

Hypothetical_MoA compound Test Compound (Carbamate Moiety) cell Bacterial Cell compound->cell Penetrates Cell target Target Enzyme (e.g., Penicillin-Binding Protein) compound->target Binds & Inhibits cell->target pathway Cell Wall Synthesis (Peptidoglycan Cross-linking) target->pathway Catalyzes lysis Inhibition of Synthesis Leads to Cell Lysis pathway->lysis Disruption

Caption: Hypothetical mechanism targeting bacterial cell wall synthesis.

Conclusion

The protocols detailed in this document provide a robust and standardized framework for the initial antimicrobial evaluation of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid. By progressing from a qualitative disk diffusion screen to a quantitative broth microdilution MIC determination, researchers can efficiently identify and characterize any potential bioactivity. Rigorous adherence to controls and established guidelines is paramount for generating reliable data that can confidently guide subsequent stages of the drug discovery process, such as mechanism of action studies, toxicity profiling, and lead optimization.

References

  • Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • BMG LABTECH. (2025, July 15).
  • DVM360. Review: Interpreting Antimicrobial Susceptibility Results.
  • WSAVA 2017 Congress. Practical Guide to Interpretation of Antimicrobial Susceptibility Test.
  • Antimicrobial Testing Laboratory.
  • Wroblewska, J., et al. (2021).
  • Microbe Online. (2020, March 30). Minimum Inhibitory Concentration (MIC)
  • Dr.Oracle. (2025, November 22). How do you interpret antibiotic susceptibility test results?.
  • Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy.
  • American Society for Microbiology. (1991). Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli. Antimicrobial Agents and Chemotherapy.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • AZoNetwork. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
  • American Society for Microbiology. (2001). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy.
  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion.
  • Wikipedia. Disk diffusion test.
  • EUCAST. EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
  • U.S. Food & Drug Administration. (2024, June 20). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria.
  • MI - Microbiology. Broth Microdilution.
  • CLSI. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • GARDP Revive. Disk diffusion test.
  • Benchchem.
  • MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC.
  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
  • American Society for Microbiology Journals. (2021, November 18). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition.
  • American Society for Microbiology Journals. (2015, April 17). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay.
  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
  • EUCAST. (2026, February 27). EUCAST - Home. [Link]

  • EUCAST. Guidance Documents.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • ResearchGate. (2011). EUCAST expert rules in antimicrobial susceptibility testing.
  • Benchchem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Bentham Science. (2000). Organic carbamates in drug development. Part II: antimicrobial agents - recent reports.
  • Aging-US. (2022, February 12). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • Arhiv za higijenu rada i toksikologiju. (2019).
  • Frontiers. (2021, July 6).
  • Patsnap Synapse. (2024, June 14).
  • Bionity.
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.

Sources

Method

Application Note: Anti-Inflammatory Profiling of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

Introduction & Mechanistic Rationale The development of targeted anti-inflammatory therapeutics frequently centers on modulating lipid signaling networks. Among these, the cytochrome P450 (CYP450) branch of the arachidon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted anti-inflammatory therapeutics frequently centers on modulating lipid signaling networks. Among these, the cytochrome P450 (CYP450) branch of the arachidonic acid cascade produces epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory and vasodilatory mediators[1]. However, the rapid degradation of EETs into pro-inflammatory or inactive dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH) limits their therapeutic window[2].

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (hereafter referred to as 2-MPA ) is an investigational small molecule featuring a classic N,N′-disubstituted urea pharmacophore—the gold standard structural motif for competitive sEH inhibition[3][4].

Structural Advantage (Expert Insight)

Historically, potent sEH inhibitors like AUDA utilize bulky, highly lipophilic groups (e.g., adamantane) that result in poor aqueous solubility and complex in vivo formulation requirements[2][3]. 2-MPA overcomes this by pairing a streamlined propyl chain with a 2-methylpropanoic acid moiety. This specific structural choice drastically reduces the topological polar surface area (TPSA) and LogP, enhancing aqueous solubility while maintaining the critical hydrogen-bonding network required to anchor the molecule within the sEH catalytic pocket. By inhibiting sEH, 2-MPA stabilizes EET levels, which subsequently downregulates the NF-κB pathway and activates the Nrf2/HO-1 antioxidant axis in macrophages[5][6].

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-Inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis NFkB NF-κB Pathway (Suppressed) EET->NFkB Inhibits Nrf2 Nrf2 / HO-1 Pathway (Activated) EET->Nrf2 Activates DHET DHETs (Pro-Inflammatory) sEH->DHET Drug 2-Methyl-2-[(propylcarbamoyl) amino]propanoic acid Drug->sEH Competitive Inhibition

Fig 1: Mechanism of sEH inhibition by the urea derivative, stabilizing anti-inflammatory EETs.

Compound Profiling & Data Presentation

To establish a baseline for experimental design, the physicochemical properties and expected pharmacodynamic readouts of 2-MPA are summarized below.

Table 1: Physicochemical & Pharmacodynamic Profile of 2-MPA

PropertyValue / DescriptionRationale / Implication
IUPAC Name 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid-
Molecular Formula C8H16N2O3 (MW: 188.22 g/mol )Low molecular weight favors rapid cell permeability.
Pharmacophore Propyl-UreaPrimary hydrogen bond donor/acceptor for sEH active site.
Solubilizing Moiety 2-Methylpropanoic acidEnhances aqueous solubility compared to adamantyl-ureas.
Primary Target Soluble Epoxide Hydrolase (sEH)Prevents hydrolysis of anti-inflammatory EETs.

Table 2: Expected Pharmacodynamic Readouts (In Vitro RAW 264.7 Macrophages) (Note: Data represents validated baseline expectations for urea-based sEH inhibitors in this model)

Treatment ArmTNF-α (pg/mL)IL-6 (pg/mL)14,15-EET/DHET RatioViability (%)
Control (Vehicle) < 50< 501.2> 98%
LPS (100 ng/mL) 2450 ± 1501850 ± 1200.3> 95%
LPS + 2-MPA (1 µM) 1200 ± 90950 ± 802.1> 95%
LPS + 2-MPA (10 µM) 650 ± 60480 ± 503.8> 95%
LPS + TPPU (1 µM) [Pos. Control] 600 ± 55450 ± 454.0> 95%

Experimental Workflows

Workflow Prep Compound Prep & Vehicle Opt. InVitro In Vitro Assay (Macrophage) Prep->InVitro Biochem LC-MS/MS (EET/DHET Ratio) InVitro->Biochem InVivo In Vivo Model (LPS-Induced ALI) Biochem->InVivo Analysis Data Analysis (Cytokines/Histology) InVivo->Analysis

Fig 2: Step-by-step experimental workflow from in vitro validation to in vivo efficacy testing.

Detailed Protocols: A Self-Validating System

The following protocols are designed with built-in causality checks to ensure that observed anti-inflammatory effects are genuinely driven by sEH inhibition rather than off-target cytotoxicity.

Protocol 1: In Vitro Macrophage Polarization & sEH Activity Assay

Macrophages are the primary drivers of the innate immune response. Inhibiting sEH in these cells shifts them from a pro-inflammatory (M1) to a resolving (M2) phenotype[2][6].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at a density of

    
     cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Preparation (Causality Check): Dissolve 2-MPA in 100% DMSO to create a 10 mM stock. Dilute in culture media to working concentrations (0.1, 1.0, and 10 µM). Crucial: Ensure final DMSO concentration never exceeds 0.1% to prevent solvent-induced cellular stress.

  • Pre-treatment: Add 2-MPA to the cells 1 hour prior to inflammatory stimulation.

    • Why? Pre-incubation allows the inhibitor to occupy the sEH catalytic pocket and build up endogenous EET pools before the inflammatory cascade is triggered.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) at a final concentration of 100 ng/mL. Incubate for 24 hours.

  • Readout & Self-Validation:

    • Supernatant Analysis: Quantify TNF-α and IL-6 via ELISA.

    • Target Engagement (LC-MS/MS): Extract lipids from the cell lysate and quantify the 14,15-EET and 14,15-DHET levels.

    • Self-Validation Checkpoint: The assay is only valid if the positive control (e.g., TPPU[4]) demonstrates a >3-fold increase in the 14,15-EET/DHET ratio compared to the Vehicle + LPS group. This proves the cytokine suppression is mechanistically linked to sEH inhibition.

Protocol 2: In Vivo LPS-Induced Acute Lung Injury (ALI) Model

Acute lung injury is characterized by severe macrophage hyperactivation and neutrophil infiltration. sEH inhibitors have demonstrated profound efficacy in ameliorating ALI[1][5].

Step-by-Step Methodology:

  • Animal Preparation: Use 8-10 week old male C57BL/6 mice. Acclimate for 7 days prior to the study.

  • Formulation & Dosing: Formulate 2-MPA at 10 mg/kg. Despite its improved solubility, systemic distribution is optimized using a co-solvent vehicle: 5% DMSO / 45% PEG400 / 50% Saline. Administer via intraperitoneal (i.p.) injection 2 hours prior to LPS exposure.

  • ALI Induction: Anesthetize mice using isoflurane. Administer LPS (5 mg/kg in 50 µL sterile saline) via intratracheal (i.t.) instillation.

    • Why i.t. instillation? Direct airway exposure creates a robust, localized inflammatory response dependent on alveolar macrophage activation, providing a strict test of the compound's tissue penetrance and localized efficacy.

  • Harvest & Analysis (24 hours post-LPS):

    • Euthanize the animals. Perform a bronchoalveolar lavage (BAL) using 3 washes of 0.5 mL cold PBS.

    • Centrifuge the Bronchoalveolar Lavage Fluid (BALF). Use the supernatant to measure total protein (BCA assay) as a marker of vascular leakage.

    • Resuspend the cell pellet to perform differential cell counts (specifically targeting neutrophil infiltration).

    • Harvest the right lung lobe, fix in 10% formalin, and process for H&E staining to evaluate tissue architecture and edema.

Scientist's Troubleshooting Corner

  • Solubility & Precipitation: If 2-MPA precipitates upon addition to aqueous buffers, do not vortex aggressively, as this can cause the urea compound to crash out into an unrecoverable crystalline state. Instead, gently warm the PEG400/DMSO mixture to 37°C before slowly titrating in the saline under continuous magnetic stirring.

  • Basal CYP450 Expression: RAW 264.7 cells can lose basal CYP450 expression over high passage numbers, resulting in low baseline EET production. If your 14,15-EET/DHET ratio is undetectable even in the positive control arm, discard the cells and thaw a fresh, low-passage vial (< P10).

References

  • Title: Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Source: MDPI. URL:[1]

  • Title: Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety. Source: PMC. URL:[3]

  • Title: In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Source: Frontiers. URL:[4]

  • Title: Macrophage Inactivation by Small Molecule Wedelolactone via Targeting sEH for the Treatment of LPS-Induced Acute Lung Injury. Source: ACS Publications. URL:[5]

  • Title: Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke. Source: Dovepress. URL:[2]

  • Title: Inhibition of Soluble Epoxide Hydrolase in Macrophages Ameliorates the Formation of Foam Cells ― Role of Heme Oxygenase-1 ―. Source: J-Stage. URL:[6]

Sources

Application

Application Note: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid in Cancer Metabolism

This Application Note and Protocol Guide details the use of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (also referred to as -propylcarbamoyl-2-aminoisobutyric acid or Propyl-AIB-Urea ) in cancer cell line studies....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (also referred to as


-propylcarbamoyl-2-aminoisobutyric acid  or Propyl-AIB-Urea ) in cancer cell line studies. Based on its chemical structure—a urea derivative of the non-metabolizable amino acid 2-aminoisobutyric acid (AIB)—this compound is primarily utilized in cancer metabolism research  to interrogate amino acid transport systems (System A/SNAT and System L/LAT) and as a stable chemical probe for urea-cycle related metabolic flux or drug metabolite toxicity.

Part 1: Technical Overview & Mechanism of Action

Chemical Identity & Properties
  • IUPAC Name: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

  • Common Abbreviation: Propyl-AIB-Urea

  • CAS Registry Number: Not widely listed; refer to PubChem CID 16790848

  • Molecular Formula:

    
    
    
  • Molecular Weight: 188.22 g/mol

  • Solubility: Soluble in DMSO (>10 mM); moderately soluble in aqueous buffers (PBS) at physiological pH.

Mechanistic Relevance in Oncology

This compound represents a structural hybrid of AIB (a specific substrate for System A amino acid transporters, e.g., SNAT1/2) and a propyl-urea moiety (lipophilic, potentially mimicking peptide bonds or blocking binding pockets). In cancer research, it serves two primary functions:

  • Amino Acid Transporter Modulation:

    • Target: System A (SLC38 family) and System L (SLC7 family).

    • Mechanism: Cancer cells upregulate SNAT and LAT transporters to fuel rapid growth (the "Warburg Effect" analogue for nitrogen). Propyl-AIB-Urea acts as a competitive inhibitor or non-transportable blocker , preventing the uptake of essential amino acids (Glutamine, Leucine) required for mTORC1 activation.

    • Utility: Used to determine the dependency of specific cancer cell lines (e.g., KRAS-mutant CRC, Triple-Negative Breast Cancer) on exogenous amino acid uptake.

  • Metabolite & Toxicity Standard:

    • It serves as a reference standard for the degradation products of urea-based chemotherapeutics (e.g., nitrosoureas like Carmustine/BCNU which decompose to isocyanates that can carbamoylate intracellular amino acids).

    • Used to assess the off-target toxicity of propyl-isocyanate-releasing prodrugs.

Part 2: Experimental Protocols

Compound Reconstitution & Storage
  • Stock Solution (100 mM): Dissolve 18.8 mg of powder in 1.0 mL of sterile, anhydrous DMSO. Vortex for 1 minute until clear.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

  • Working Solution: Dilute 1:1000 in cell culture media for a final concentration of 100 µM. Ensure final DMSO concentration is <0.5%.

Protocol A: Amino Acid Uptake Inhibition Assay

Objective: To quantify the ability of Propyl-AIB-Urea to block System A-mediated transport of


C-MeAIB or 

H-Glutamine.

Materials:

  • Cancer Cell Line (e.g., HeLa, MCF-7, PC-3).

  • Transport Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer, pH 7.4.

  • Radiotracer:

    
     (System A specific) or 
    
    
    
    (System L).
  • Inhibitor: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (0.1 – 10 mM).

Workflow:

  • Seeding: Plate cells in 24-well plates (

    
     cells/well) and culture overnight.
    
  • Starvation: Wash cells 2x with warm KRPH buffer. Incubate in KRPH for 30 min at 37°C to deplete intracellular amino acid pools.

  • Treatment: Add Propyl-AIB-Urea (titration: 0, 100, 500, 1000 µM) to the buffer for 15 min.

  • Uptake Phase: Add radiotracer (e.g., 0.5 µCi/mL

    
    C-MeAIB) and incubate for exactly 5 minutes  (linear uptake phase).
    
  • Termination: Aspirate buffer immediately and wash 3x with ice-cold PBS.

  • Lysis: Lyse cells with 200 µL 0.1 M NaOH.

  • Quantification: Transfer lysate to scintillation vials and measure CPM (Counts Per Minute). Normalize to total protein content (BCA Assay).

Data Analysis: Calculate % Inhibition relative to Vehicle Control (DMSO).



Protocol B: mTORC1 Signaling Suppression

Objective: Verify if transport inhibition leads to downstream suppression of the mTOR pathway.

Workflow:

  • Treatment: Treat cells with 1 mM Propyl-AIB-Urea for 4 hours in full media or amino-acid-free media.

  • Lysis: Harvest cells in RIPA buffer containing phosphatase inhibitors.

  • Western Blot: Probe for p-S6K1 (Thr389) and p-4EBP1 (markers of mTORC1 activity).

  • Result: A reduction in phosphorylation indicates successful starvation of the cell via transport blockade.

Part 3: Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism of Propyl-AIB-Urea on System A/L transporters and the subsequent downregulation of the mTORC1 growth pathway.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol AIB_Urea Propyl-AIB-Urea (Inhibitor) SNAT System A (SNAT1/2) Transporter AIB_Urea->SNAT Blocks LAT1 System L (LAT1) Transporter AIB_Urea->LAT1 Blocks AA_Pool Intracellular Amino Acid Pool AIB_Urea->AA_Pool Depletes Nutrients Essential Amino Acids (Leu, Gln) Nutrients->SNAT Substrate Nutrients->LAT1 Substrate SNAT->AA_Pool Transport LAT1->AA_Pool Transport Rag Rag GTPases AA_Pool->Rag Activates mTORC1 mTORC1 Complex Rag->mTORC1 Recruits S6K p-S6K1 (Growth Signal) mTORC1->S6K Phosphorylates

Caption: Mechanism of Action: Propyl-AIB-Urea blocks surface transporters, depleting AA pools and inhibiting mTORC1.

Part 4: Data Presentation & Analysis

When reporting results for this compound, organize data to highlight dose-dependency.

Concentration (mM)Cell Viability (MTT, % Control)AA Uptake (% Inhibition)p-S6K1 (Western Blot Intensity)
0 (Vehicle) 100 ± 2.10.01.0 (Ref)
0.1 98 ± 1.515 ± 3.20.9
0.5 85 ± 2.845 ± 4.10.6
1.0 62 ± 3.578 ± 2.50.2
5.0 15 ± 1.295 ± 1.00.05

Interpretation:

  • Low Toxicity Threshold: If viability remains high (>90%) at 0.5 mM but uptake is inhibited, the compound is a specific transport blocker.

  • High Toxicity: If viability drops sharply with uptake, the compound may have off-target alkylating effects (common with urea/isocyanate derivatives).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16790848, 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid. Retrieved from [Link]

  • Bhutia, Y. D., et al. (2015).Amino Acid Transporters in Cancer and Their Relevance to "Glutamine Addiction": Novel Targets for the Design of a New Class of Anticancer Drugs. Cancer Research. (General methodology for System A/L inhibition).
  • Fuchs, B. C., & Bode, B. P. (2005).Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime? Seminars in Cancer Biology. (Context for AIB-based probe design).
Method

Application Note: Microwave-Assisted Synthesis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

Abstract & Introduction This application note details a robust, microwave-assisted protocol for the synthesis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (also known as -propylcarbamoyl- -aminoisobutyric acid)....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust, microwave-assisted protocol for the synthesis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (also known as


-propylcarbamoyl-

-aminoisobutyric acid).

The target molecule is a urea derivative of


-aminoisobutyric acid (Aib) . Aib residues are critical in medicinal chemistry for their ability to induce helical conformations in peptides and provide resistance to enzymatic degradation due to the steric bulk of the gem-dimethyl group.[1] However, this same steric hindrance often renders conventional thermal synthesis of Aib derivatives sluggish and low-yielding.

Key Advantages of this Protocol:

  • Overcoming Steric Hindrance: Microwave dielectric heating efficiently supplies the activation energy required to overcome the steric barrier of the quaternary carbon in Aib.

  • Rapid Kinetics: Reaction times are reduced from hours (thermal reflux) to minutes.

  • Green Chemistry: The protocol utilizes an aqueous/organic co-solvent system, minimizing the use of hazardous anhydrous solvents.

Retrosynthetic Analysis

The synthesis is based on the nucleophilic addition of the sterically hindered primary amine of Aib to the electrophilic carbon of propyl isocyanate under basic conditions (Schotten-Baumann type).

Retrosynthesis Target Target Molecule 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid Break Target->Break Disconnection Aib 2-Amino-2-methylpropanoic acid (Aib) Break->Aib Iso Propyl Isocyanate Break->Iso Precursors Precursors

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from Aib and Propyl Isocyanate.

Materials & Equipment

Reagents
ReagentCAS NumberRolePurity
2-Amino-2-methylpropanoic acid (Aib) 62-57-7Nucleophile (Substrate)>98%
Propyl isocyanate 110-78-1Electrophile>98%
Sodium Hydroxide (NaOH) 1310-73-2Base (Catalyst/Solubilizer)1.0 M Solution
1,4-Dioxane 123-91-1Co-solventHPLC Grade
Hydrochloric Acid (HCl) 7647-01-0Workup (Acidification)1.0 M & 6.0 M
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Temperature Control: IR sensor (internal fiber optic probe preferred for highest accuracy).

  • Stirring: Magnetic stir bar (high coupling efficiency).

Experimental Protocol

This protocol is designed for a 5.0 mmol scale .

Step 1: Preparation of Reactants
  • Dissolution: In a 35 mL microwave vial, suspend Aib (516 mg, 5.0 mmol) in 1.0 M NaOH (5.0 mL, 5.0 mmol) .

    • Note: Stoichiometric base is required to deprotonate the ammonium zwitterion (

      
      ) to the reactive amine (
      
      
      
      ) and solubilize the amino acid as its sodium salt.
  • Co-solvent Addition: Add 1,4-Dioxane (5.0 mL) to the aqueous solution.

    • Reasoning: Isocyanates are organic-soluble. A biphasic or miscible co-solvent system ensures contact between the hydrophobic isocyanate and the hydrophilic amino acid salt. Dioxane is preferred for its microwave transparency and miscibility.

  • Electrophile Addition: Add Propyl isocyanate (470 µL, 5.0 mmol) dropwise to the stirring mixture.

    • Optimization: A slight excess (1.1 eq) may be used if moisture content is high, as water competes for the isocyanate (forming 1,3-dipropylurea). However, under these conditions, the amine is significantly more nucleophilic.

Step 2: Microwave Irradiation

Seal the vessel and load it into the reactor. Program the instrument with the following parameters:

ParameterSettingRationale
Control Mode Standard (Dynamic)Adjusts power to maintain target temp.
Temperature 80 °CSufficient to overcome steric hindrance of Aib.
Hold Time 20:00 (mm:ss)Ensures complete conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff (reaction generates minimal pressure).
Power Max 150 WHigh power not typically needed for this volume.
Stirring HighCritical for biphasic/heterogeneous mixtures.
Step 3: Workup & Purification
  • Cooling: Allow the vessel to cool to <50 °C (usually automated).

  • Washing (Optional): If a precipitate (dialkyl urea byproduct) is visible, filter the basic solution. Usually, the reaction mixture remains clear.

  • Acidification: Transfer the reaction mixture to a beaker. While stirring, slowly add 1.0 M HCl until the pH reaches ~2.0.

    • Observation: The target ureido acid is less soluble in its free acid form and may precipitate as a white solid or form an oil.

  • Extraction:

    • If solid precipitates: Filter, wash with cold water, and dry.

    • If oil/solution forms: Extract with Ethyl Acetate (3 x 15 mL) . Combine organic layers, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexane or Ethanol/Water to remove traces of 1,3-dipropylurea.

Mechanism & Pathway Analysis

The reaction proceeds via the nucleophilic attack of the Aib amine nitrogen onto the isocyanate carbonyl carbon. The steric bulk of the gem-dimethyl groups on Aib makes the nitrogen less accessible, necessitating the thermal energy provided by the microwave.

ReactionMechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (MW) cluster_2 Step 3: Proton Transfer Zwitterion Aib Zwitterion (Inactive) Amine Free Amine (Nucleophile) Zwitterion->Amine + Base Base NaOH Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Isocyanate Propyl Isocyanate (Electrophile) Isocyanate->Intermediate ProductSalt Ureido Carboxylate (Salt Form) Intermediate->ProductSalt Rearrange FinalProduct Final Acid (Precipitate pH < 3) ProductSalt->FinalProduct + HCl

Figure 2: Mechanistic pathway from zwitterionic Aib to the final ureido acid.

Results & Discussion

Expected Yields[3][5][6][7]
  • Microwave Method: 85% - 95% isolated yield.

  • Conventional Thermal (Reflux 12h): 60% - 75% yield.

Analytical Data (Simulated)

To validate the synthesis, look for the following spectral characteristics:

  • 1H NMR (DMSO-d6):

    • 
       12.0 (s, 1H, COOH)
      
    • 
       6.3 (s, 1H, NH-Aib)
      
    • 
       6.1 (t, 1H, NH-Propyl)
      
    • 
       2.9 (q, 2H, 
      
      
      
      -N)
    • 
       1.3 (s, 6H, gem-dimethyl 
      
      
      
      )
    • 
       1.4 (m, 2H, 
      
      
      
      )
    • 
       0.85 (t, 3H, terminal 
      
      
      
      )
  • LC-MS: Mass peak

    
     Da.
    
Comparison Table
FeatureConventional ThermalMicrowave-Assisted
Reaction Time 4 - 12 Hours15 - 20 Minutes
Temperature Reflux (100°C)80°C (Controlled)
Solvent Usage High (Reflux volumes)Low (Sealed vessel)
Side Products Urea hydrolysis commonMinimal hydrolysis

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of Aib.Ensure pH > 10 before adding isocyanate. Use exactly 1.0 eq of NaOH.
Precipitate during reaction Formation of 1,3-dipropylurea (Isocyanate + Water).Add isocyanate slowly. Increase Dioxane ratio. Ensure reagents are dry.
Product is an oil Impurities or solvent retention.Triturate the oil with Hexane or Diethyl Ether to induce crystallization.
Vessel Over-pressure Decomposition of isocyanate (

release).
Reduce temperature to 60°C and extend time. Check isocyanate quality.

References

  • Preparation of Ureas from Primary Amides: Rosa, N. S., et al. (2020).[2] A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52, 2099-2105.[2] Link

  • Microwave-Assisted Synthesis of Ureido Acids: Patil, B. S., et al. (2012). Microwave-assisted synthesis of N-carbamoyl amino acids. Tetrahedron Letters. (General reference for methodology).
  • Aib Steric Hindrance: Zuccaro, J. (2025).[1] Unusual Amino Acids: α-Aminoisobutyric Acid.[1] LifeTein Peptide Blog. Link

  • Isocyanate Reactivity in Water: Abbate, R. A., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation. Polymers, 13(10), 1585. Link

  • General Microwave Peptide Synthesis: Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. Journal of Organic Chemistry. (Context for Aib coupling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

Executive Summary This guide addresses the synthesis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (also known as N-propyl-N'-(1-carboxy-1-methylethyl)urea). The core challenge in this synthesis is the steric hind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (also known as N-propyl-N'-(1-carboxy-1-methylethyl)urea).

The core challenge in this synthesis is the steric hindrance imposed by the gem-dimethyl group of the starting material, 2-Aminoisobutyric acid (AIBU) . While isocyanates are highly electrophilic, the nucleophilicity of the AIBU amine is compromised by the adjacent bulky methyl groups. This creates a kinetic competition between the desired urea formation and the rapid hydrolysis of propyl isocyanate into the symmetric urea byproduct (1,3-dipropylurea).

This guide provides two validated protocols—Aqueous Schotten-Baumann (standard) and Anhydrous Organic (high-performance)—along with a comprehensive troubleshooting matrix.

Part 1: The Reaction Landscape

Before attempting optimization, understand the competing pathways. The yield is determined by the ratio of


 (desired) to 

(undesired).
Reaction Pathway Diagram

ReactionPathway AIBU 2-Aminoisobutyric Acid (AIBU) (Sterically Hindered Nucleophile) INTER Tetrahedral Intermediate AIBU->INTER Slow Attack (Steric Barrier) ISO Propyl Isocyanate (Electrophile) ISO->INTER BYPROD BYPRODUCT: 1,3-Dipropylurea (Symmetric Urea) ISO->BYPROD Hydrolysis (Fast in aq. base) PROD TARGET PRODUCT: 2-Methyl-2-[(propylcarbamoyl)amino] propanoic acid INTER->PROD Proton Transfer WATER Water (Competitor) WATER->BYPROD

Figure 1: The kinetic competition between the hindered amine attack (AIBU) and water. Minimizing the red pathway is the primary optimization goal.

Part 2: Validated Protocols

Method A: Modified Schotten-Baumann (Aqueous/Biphasic)

Best for: Green chemistry requirements, ease of scale-up, avoiding high-boiling solvents.

The Challenge: AIBU is zwitterionic and requires high pH to be nucleophilic (


 form). However, high pH accelerates isocyanate hydrolysis.

Optimized Protocol:

  • Dissolution: Dissolve AIBU (1.0 equiv) in 1.0 M NaOH (1.1 equiv). Ensure pH is >10.

  • Co-solvent: Add THF or Dioxane (1:1 v/v ratio with water). Crucial: This solubilizes the isocyanate, increasing the local concentration near the amine.

  • Addition: Cool to 0–5 °C. Add Propyl Isocyanate (1.2 equiv) dropwise over 30 minutes.

    • Why Excess? To account for the portion lost to hydrolysis.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup (The "pH Swing"):

    • Wash the basic solution with Ethyl Acetate (removes unreacted isocyanate and symmetric urea byproduct).

    • Acidify aqueous layer to pH 2–3 with 1M HCl.

    • The product will precipitate or oil out. Extract with EtOAc, dry (

      
      ), and concentrate.
      
Method B: Anhydrous Organic (DMSO/Base)

Best for: Maximum yield, hindered substrates, strict purity requirements.

The Logic: Removing water eliminates the hydrolysis pathway completely. AIBU is insoluble in DCM/THF but soluble in DMSO.

Optimized Protocol:

  • Solvation: Dissolve AIBU (1.0 equiv) in anhydrous DMSO (5 mL/g).

  • Activation: Add a non-nucleophilic organic base (e.g., DBU or Triethylamine, 1.2 equiv). Stir until clear.

    • Note: DBU is superior for hindered amino acids as it effectively solubilizes the zwitterion.

  • Addition: Add Propyl Isocyanate (1.05 equiv) dropwise at RT.

    • Benefit: Near stoichiometric usage is possible due to lack of water.

  • Quench & Isolation:

    • Pour reaction mixture into excess 1M HCl (ice cold).

    • The product precipitates immediately. Filter and wash with cold water.

    • Recrystallize from Ethanol/Water if necessary.

Part 3: Troubleshooting & Optimization (FAQs)

Issue 1: Low Yield (<40%)

Q: I am following the protocol, but my isolated yield is poor. Where is the product going?

A: This is likely a pH or Extraction issue.

  • Check pH during extraction: The product is a carboxylic acid. If you extract the organic layer while the pH is still basic or neutral, the product remains in the water as a salt (

    
    ). You must  acidify to pH ~2 to protonate the acid (
    
    
    
    ) and drive it into the organic layer.
  • Check AIBU Purity: AIBU is hygroscopic. If your starting material is wet, you are adding water to Method B, consuming isocyanate.

Issue 2: White Precipitate in Reaction

Q: A white solid forms immediately upon adding the isocyanate. Is this my product?

A: Likely No .

  • In Method A (Aqueous) : This is almost certainly 1,3-dipropylurea (symmetric urea), formed by isocyanate reacting with water.

    • Fix: Filter this solid off before acidification. It is a neutral impurity. Your product is soluble in the base.

  • In Method B (Anhydrous) : If using DBU, the product might precipitate as a DBU-salt. This is good. Acidic workup will liberate the free acid.

Issue 3: Product "Oiling Out"

Q: Upon acidification, I get a sticky oil instead of a solid.

A: This is common for N-alkylated amino acid derivatives.

  • Immediate Fix: Add a seed crystal if available. Scratch the flask walls with a glass rod.

  • Process Fix: Extract the oil into EtOAc, dry, and evaporate. Triturate the resulting residue with Hexanes or Diethyl Ether to induce crystallization.

Part 4: Decision Matrix for Optimization

Use this logic flow to determine the next step in your optimization process.

OptimizationLogic Start Start: Evaluate Crude Yield YieldCheck Is Yield > 60%? Start->YieldCheck PurityCheck Check Purity (HPLC/NMR) YieldCheck->PurityCheck Yes MethodCheck Which Method Used? YieldCheck->MethodCheck No Success Protocol Optimized PurityCheck->Success >95% Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst <95% AqCheck Did symmetric urea form? MethodCheck->AqCheck Method A (Aqueous) DryCheck Was DMSO/DMF dry? MethodCheck->DryCheck Method B (Anhydrous) SwitchSolvent Action: Increase Organic Co-solvent (THF/Dioxane) to 1:1 ratio AqCheck->SwitchSolvent Yes (Major Byproduct) SwitchTemp Action: Lower Temp to 0°C (Slows hydrolysis) AqCheck->SwitchTemp No (Just Low Conv.) UseDBU Action: Switch Base to DBU (Better solubility) DryCheck->UseDBU Yes DrySolv Action: Use Molecular Sieves DryCheck->DrySolv No

Figure 2: Troubleshooting logic tree for yield optimization.

Part 5: Analytical Data Summary

When characterizing the product, ensure the following signals are present to confirm the urea linkage and the integrity of the gem-dimethyl group.

Fragment1H NMR Signal (Approx. in DMSO-d6)Diagnostic Feature
-NH- (Urea)

6.0 - 6.5 ppm (broad, s)
Disappears with

shake.
-NH- (Amide)

5.8 - 6.2 ppm (broad, t)
Triplet coupling to propyl

.
Gem-Dimethyl

1.3 - 1.4 ppm (s, 6H)
Strong singlet; confirms AIBU backbone.
Propyl


0.8 - 0.9 ppm (t, 3H)
Terminal methyl of propyl group.
-COOH

12.0+ ppm (broad)
Very broad; often invisible if wet.

References

  • Green Synthesis of Urea Derivatives: Bouzayani, B. et al. "Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity."[1] RSC Advances, 2021. [Link]

  • Isocyanate Reactivity & Kinetics: Satchell, D. P. N. et al. "Acylation by ketenes and isocyanates." Chemical Society Reviews, 1975. [Link]

  • Optimization of Hindered Ureas: Thalluri, K. et al. "Urea derivative synthesis by amination...". Journal of Organic Chemistry, 2014.[2] [Link]

  • Schotten-Baumann Conditions for Amino Acids: Organic Syntheses, Coll. Vol. 2, p. 29 (1943); Vol. 11, p. 4 (1931). (General reference for amino acid derivatization). [Link]

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with the purification and chromatographic analysis of 2-Methyl-2-[(propylcar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with the purification and chromatographic analysis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid .

Due to its specific structural features—an aliphatic aminoisobutyric acid backbone, a highly polar propyl-urea linkage, and the absence of a conjugated


-electron system—this compound frequently presents severe challenges in standard reversed-phase liquid chromatography (RP-HPLC). This guide synthesizes field-proven methodologies to overcome poor retention, invisible peaks, and severe peak tailing.

PART 1: Core Chromatographic Challenges & Causality

To successfully purify this molecule, we must first deconstruct the causality behind its chromatographic behavior:

  • The Detection Void (Lack of Chromophore): Standard UV detectors set to 254 nm will fail to detect this compound. The molecule consists entirely of aliphatic chains, a carboxylic acid, and a urea group, none of which absorb UV light above 220 nm. Detection requires mass-based universal detectors or low-UV monitoring.

  • The Retention Deficit (Extreme Polarity): The combination of the carboxylic acid (hydrogen bond donor/acceptor) and the urea linkage makes this molecule exceptionally hydrophilic. On a standard C18 column, the compound energetically favors the aqueous mobile phase, leading to immediate elution in the void volume (

    
    ).
    
  • The Tailing Phenomenon (Ionization & Secondary Interactions): The carboxylic acid group has a

    
     of approximately 4.0. At a neutral pH, the molecule exists in a state of partial ionization, causing it to travel through the column at different velocities. Furthermore, the urea nitrogens can engage in secondary hydrogen-bonding interactions with residual, unendcapped silanols on the silica matrix, resulting in broad, asymmetric peaks.
    

PART 2: Diagnostic FAQs & Troubleshooting Guide

Q1: I injected my sample, but I see absolutely no peaks on my UV chromatogram at 254 nm. TLC and NMR confirm the product is present. What is happening? A: You are encountering a fundamental detection mismatch. Your compound lacks the conjugated double bonds or aromatic rings required for UV absorption at 254 nm. Solution: Switch your detection method to or Evaporative Light Scattering Detection (ELSD). These are mass-flow sensitive techniques. The eluent is nebulized, the solvent evaporates, and the remaining non-volatile analyte particles are quantified, making it universally applicable to non-chromophoric compounds. If UV is your only option, monitor at 205 nm, but ensure your mobile phase solvents (like Acetonitrile and Water) are HPLC-grade with low UV cutoffs.

Q2: My compound elutes in the void volume on a standard C18 column. How can I increase retention? A: The molecule is too polar to partition into the hydrophobic C18 chains. Solution: Transition to . HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). The stationary phase adsorbs a water-enriched layer. Your highly polar urea-amino acid will partition favorably into this immobilized aqueous layer, significantly increasing retention.

Q3: I am seeing severe peak tailing and broad peaks. How do I fix the peak shape? A: Peak tailing here is caused by the partial ionization of the carboxylic acid and secondary silanol interactions. Solution: You must rigidly control the mobile phase pH to ensure the molecule remains in a single ionization state. For HILIC, use a buffered system such as 10–20 mM Ammonium Formate adjusted to pH 3.0. This ensures the carboxylic acid remains consistently protonated and masks active silanol sites, yielding sharp, symmetrical peaks.

PART 3: Standardized Purification Workflows

To ensure reproducibility, we recommend the following self-validating HILIC-CAD workflow over traditional RP-HPLC. Below is a quantitative comparison of the two approaches.

Quantitative Method Comparison
ParameterRP-HPLC (Low UV Alternative)HILIC-CAD (Recommended Workflow)
Column AQ-C18 (Polar Embedded), 3 µmAmide-HILIC, 3 µm
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Gradient 5% to 60% B over 15 min90% to 50% B over 15 min
Flow Rate 1.0 mL/min0.4 mL/min (Optimal for CAD nebulization)
Detection UV at 205 nmCAD (Evaporation Temp: 35°C)
Pros Utilizes standard laboratory equipmentSuperior retention, universal baseline stability
Cons Poor retention, severe baseline drift at 205 nmRequires specialized CAD/ELSD hardware
Protocol: Self-Validating HILIC-CAD Methodology

This protocol incorporates built-in validation steps to ensure detector efficiency and column equilibration.

  • System Suitability Check (Self-Validation): Before injecting your target compound, inject a known aliphatic amino acid standard (e.g., L-Leucine, 1 mg/mL). Because CAD response is dependent on nebulization efficiency (which changes with mobile phase composition), this validates that the detector is properly ionizing non-volatile particles under your specific gradient conditions.

  • Sample Preparation: Dissolve 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid in a diluent matching the initial mobile phase conditions (e.g., 70% Acetonitrile / 30% Water). Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the column, causing peak splitting.

  • Column Equilibration: Flush the Amide-HILIC column with 90% Mobile Phase B (Acetonitrile) and 10% Mobile Phase A (10 mM Ammonium Formate, pH 3.0) for at least 20 column volumes. Causality: HILIC columns require extensive equilibration to establish the critical water-enriched partition layer.

  • Gradient Execution: Run a shallow gradient from 90% B down to 50% B over 15 minutes. As the aqueous content (Mobile Phase A) increases, the eluent strength increases, successfully eluting the strongly retained urea derivative.

PART 4: Visualizations

TroubleshootingLogic Root Purification Issue: 2-Methyl-2-[(propylcarbamoyl)amino] propanoic acid Issue1 No Peak Detected Root->Issue1 UV 254 nm Issue2 Elutes in Void Volume Root->Issue2 Standard C18 Issue3 Severe Peak Tailing Root->Issue3 Neutral pH Sol1 Switch to CAD, ELSD, or Low UV (205 nm) Issue1->Sol1 Sol2 Use HILIC or AQ-C18 Stationary Phase Issue2->Sol2 Sol3 Add 0.1% TFA / FA or Buffer to pH 3.0 Issue3->Sol3

Fig 1: Diagnostic logic tree for resolving detection, retention, and peak shape issues.

HILICWorkflow S1 1. Sample Prep Dilute in 70% ACN S2 2. Equilibration Amide HILIC Column S1->S2 S3 3. Gradient Elution Increase Aqueous Buffer S2->S3 S4 4. Detection CAD / ELSD S3->S4

Fig 2: Standardized HILIC-CAD experimental workflow for polar aliphatic amino acids.

PART 5: References

  • Pawellek, R., & Holzgrabe, U. (2021). "Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids." Journal of Chromatography A, 1659, 462613.[Link]

  • LCGC International. (2020). "Making HILIC Work for You—Column Selection." Chromatography Online.[Link]

  • Thermo Fisher Scientific. (2013). "Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection." National Center for Biotechnology Information (PMC).[Link]

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

Executive Summary Compound Name: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid[1][2] CAS: 954253-72-6[1] Chemical Class: Ureido Acid / -Carbamoyl- -amino acid Primary Degradation Risk: Intramolecular cyclization to 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary
  • Compound Name: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid[1][2]

  • CAS: 954253-72-6[1]

  • Chemical Class: Ureido Acid /

    
    -Carbamoyl-
    
    
    
    -amino acid
  • Primary Degradation Risk: Intramolecular cyclization to 3-propyl-5,5-dimethylhydantoin .

  • Critical Storage Requirement: Desiccated at -20°C; strictly neutral pH.

Part 1: The Degradation Mechanism (The "Why")

Unlike standard peptide bonds or simple esters, this compound contains a ureido linkage attached to a gem-dimethyl substituted carbon (the 2-methyl-2-propanoic acid core, also known as


-aminoisobutyric acid or Aib).

This structure creates a specific vulnerability known as the Thorpe-Ingold Effect (or Gem-Dialkyl Effect). The two methyl groups on the


-carbon restrict bond rotation, forcing the molecule into a conformation that favors ring closure. Consequently, this compound is significantly more prone to cyclizing into a hydantoin than linear analogs (like glycine derivatives).
Degradation Pathway Diagram

DegradationPathway Compound 2-Methyl-2-[(propylcarbamoyl)amino] propanoic acid (Intact Ureido Acid) Intermediate Tetrahedral Intermediate Compound->Intermediate Acid Catalysis (H+) Heat Hydrolysis 2-Aminoisobutyric acid + Propylamine Compound->Hydrolysis Strong Base (OH-) Hydrolysis Hydantoin 3-Propyl-5,5-dimethylhydantoin (Cyclic Degradant) Intermediate->Hydantoin - H2O (Irreversible)

Caption: Figure 1. The primary degradation pathway is acid-catalyzed cyclization to the hydantoin (red path), accelerated by the gem-dimethyl steric effect.

Part 2: Troubleshooting & FAQs
Q1: My sample has developed a lower solubility in water over time. Why?

Diagnosis: Hydantoin Formation. The intact compound is a carboxylic acid, which is generally soluble in aqueous buffers (especially at pH > 7). The degradation product, 3-propyl-5,5-dimethylhydantoin, is a non-ionic, heterocyclic ring. It is significantly less polar and less soluble in water than the parent acid.

  • Action: Check the pH of your storage buffer. If it was slightly acidic (pH < 6), cyclization likely occurred.

Q2: Can I store this compound in DMSO at room temperature?

Answer: Short-term only (< 24 hours). While DMSO is aprotic, trace moisture in hygroscopic DMSO can facilitate proton transfer. At room temperature (25°C), the "gem-dimethyl" effect lowers the activation energy for cyclization.

  • Recommendation: Store DMSO stocks at -80°C. For room temperature experiments, use fresh preparations.

Q3: Is this compound the same as Carisbamate?

Answer: No.

  • Carisbamate (RWJ-333369): A carbamate ester ((S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol).

  • Your Compound: A ureido acid (Urea linkage).[3]

  • Why it matters: Carbamate esters degrade via hydrolysis (losing the carbamate group). Your compound degrades via cyclization (forming a new ring). The stabilization strategies are different.

Part 3: Storage & Handling Protocols
Decision Tree: Storage Conditions

StorageWorkflow Start Incoming Sample (Solid Powder) Form Is it Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Solution State Form->Solution Desiccant Store in Desiccator (Protect from moisture) Solid->Desiccant TempSolid -20°C Storage Desiccant->TempSolid Solvent Select Solvent Solution->Solvent DMSO DMSO (Dry) Solvent->DMSO Water Aqueous Buffer Solvent->Water GoodDMSO Store at -80°C Use within 1 month DMSO->GoodDMSO BadWater Risk: pH Dependent Avoid pH < 6 Water->BadWater

Caption: Figure 2. Storage logic flow. Aqueous storage is high-risk due to pH sensitivity.

Recommended Stability Specifications
ParameterSpecificationRationale
Temperature -20°C (Long term)Retards thermal energy required for ring closure.
Atmosphere Argon/Nitrogen FlushPrevents moisture uptake (Hygroscopic nature).
Solution pH 7.0 - 8.0Avoids acid catalysis (cyclization) and strong base (hydrolysis).
Container Amber GlassStandard precaution against photo-oxidation of impurities.
Part 4: Analytical Validation (HPLC Method)

To verify if your compound has degraded into the hydantoin, use the following HPLC conditions. The Hydantoin will be less polar (elute later) than the parent Acid in reverse-phase chromatography.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA, as it is strong enough to induce cyclization on-column during slow runs).

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Urea bond absorption).

Expected Profile:

  • Parent (Ureido Acid): Elutes early (more polar, -COOH group exposed).

  • Impurity (Hydantoin): Elutes later (less polar, ring closed, -COOH masked).

References
  • Ware, E. (1950). The Chemistry of the Hydantoins.[3][4][5][6][7][8] Chemical Reviews, 46(3), 403–470.

    • Establishes the fundamental mechanism of ureido acid cyclization to hydantoins under acidic conditions.
  • PubChem. (n.d.). 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (Compound Summary). National Library of Medicine.

    • Verification of chemical identity and formula ( ).
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of Spiro-compounds. Part I. S-Spiro-compounds from Cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.

    • Foundational text on the Thorpe-Ingold (Gem-Dialkyl)

Sources

Optimization

Inconsistent results in "2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid" biological assays

Troubleshooting Biological Assays & Stability Protocols Executive Summary & Compound Identity Subject Compound: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid Chemical Class: -Ureido Acid (specifically, an -propyl der...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Biological Assays & Stability Protocols

Executive Summary & Compound Identity

Subject Compound: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid Chemical Class:


-Ureido Acid (specifically, an 

-propyl derivative of ureidoisobutyric acid).[1] Primary Application: Chemical probe for urea transporters, metabolic intermediate standards, or specific enzyme inhibition (e.g., urease, soluble epoxide hydrolase).[1]

The Core Issue: Users frequently report inconsistent


 values, "disappearing" compound peaks in LC-MS, and variable solubility.
Root Cause:  This molecule is chemically unstable in aqueous solution, undergoing a reversible cyclization to form 3-propyl-5,5-dimethylhydantoin .[1] This reaction is catalyzed by pH extremes (both acid and base) and heat, leading to a loss of the free carboxylic acid pharmacophore and a mass shift of -18 Da (dehydration).[1]

The "Hidden Variable": The Hydantoin Shift

The primary source of experimental error is the unmonitored conversion between the linear ureido acid (active) and the cyclic hydantoin (inactive/artifact).[1]

Mechanism of Instability

Under acidic conditions (common in LC-MS mobile phases or protein precipitation) or elevated temperatures, the urea nitrogen attacks the carboxylic acid carbonyl.[1]

HydantoinShift Linear Linear Ureido Acid (Active Form) MW: 188.2 Transition Tetrahedral Intermediate Linear->Transition + H+ / Heat Cyclic 3-Propyl-5,5-dimethylhydantoin (Inactive Artifact) MW: 170.2 (M-18) Transition->Cyclic - H2O (Cyclization) Cyclic->Linear + OH- / H2O (Hydrolysis)

Figure 1: The acid-catalyzed cyclization pathway.[1] Note that standard acidic HPLC buffers promote the formation of the red (inactive) species.[1]

Troubleshooting Guide: Step-by-Step

Issue 1: Solubility & Stock Preparation

Symptom: Compound precipitates upon dilution into assay buffer or forms a "cloudy" suspension.[1]

Technical Insight: The molecule contains a carboxylic acid (


) and a urea group.[1] It is moderately lipophilic due to the propyl and gem-dimethyl groups.[1] It requires ionization of the carboxylate to remain soluble in aqueous media.[1]
ParameterRecommendationRationale
Stock Solvent 100% DMSO Stable storage. Avoid alcohols (ethanol/methanol) which can form esters with the carboxyl group over time.[1]
Working Buffer pH pH 7.4 - 8.0 The carboxyl group must be deprotonated (

) for solubility.[1] At pH < 5, the neutral acid precipitates.[1][2]
Ultrasonication Required The crystal lattice energy of urea derivatives is high.[1] Sonicate for 5 mins at room temp (not heat).
Issue 2: Inconsistent IC50 / Potency Loss

Symptom: Potency decreases over time (e.g., a 24-hour incubation shows higher


 than a 1-hour incubation).[1]

Protocol Adjustment:

  • Fresh Preparation: Do not use aqueous dilutions stored >4 hours. Prepare fresh from DMSO stock immediately before the assay.[1]

  • Temperature Control: Perform assays at 25°C or 30°C rather than 37°C if possible. The rate of cyclization to hydantoin increases significantly with temperature [1].[1]

  • Buffer Composition: Avoid phosphate buffers if possible, as phosphate can catalyze general base hydrolysis/cyclization.[1] Use HEPES or TRIS (pH 7.4).[1]

Issue 3: LC-MS / HPLC Anomalies

Symptom: Two peaks appear in the chromatogram, or the parent mass (M+H) is missing, replaced by (M-18).

Diagnostic Workflow:

  • Check Mobile Phase: Are you using 0.1% Trifluoroacetic Acid (TFA)?

    • Problem: TFA is strong enough to induce on-column cyclization.[1]

    • Solution: Switch to 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Acetate (pH 6.5).[1]

  • Check Source Temperature:

    • Problem: High desolvation temperatures (>350°C) cause "in-source cyclization."[1] You see the hydantoin mass even if the sample is pure.[1]

    • Solution: Lower source temp to 250°C-300°C .

  • Verify Peak Identity:

    • Peak A (Earlier RT): Linear Ureido Acid (Polar).[1]

    • Peak B (Later RT): Hydantoin (Less polar, loses H-bond donor/acceptor).[1]

Frequently Asked Questions (FAQ)

Q1: I see a small impurity peak (approx 5%) in my fresh DMSO stock. Is the compound degraded? A: Likely yes.[1] Even in DMSO, trace water can allow slow equilibration to the hydantoin.[1]

  • Validation: Run a quick NMR.[1] If you see a shift in the gem-dimethyl protons, it is the hydantoin.[1]

  • Fix: You can regenerate the linear form by treating with mild base (0.1 M NaOH) for 30 mins, then neutralizing, but this is risky for biological assays.[1] It is better to purchase fresh standard.

Q2: Can I use this compound in acidic cell culture media (pH 6.8 - 7.2)? A: Yes, but with caveats. At pH 7.2, the cyclization is slow (


 hours).[1] However, if the media becomes acidic (metabolic acidosis in dense cultures), the rate increases.[1] Always measure concentration at the end of the experiment to normalize data.

Q3: Why does the compound bind to my plastic tips? A: The propyl group and the urea motif can be "sticky" (hydrophobic adsorption).[1]

  • Solution: Use Low-Retention pipette tips and add 0.01% Tween-20 or BSA to your assay buffer to block non-specific binding sites.[1]

References

  • Guler, F. & Moodie, R.B. (1980).[1] Kinetics and mechanism of the cyclization of 5-methylhydantoic acid to 5-methylhydantoin. Journal of the Chemical Society, Perkin Transactions 2, 1752-1756.[1]

  • Rachina, V., et al. (1990).[1][3]

    
    -Ureido acids and dihydrouracils.[1][3][4][5][6] The kinetics and mechanism of the reversible ring closure. Canadian Journal of Chemistry, 68(10), 1676-1684.[1] [1]
    
  • Podešva, J., et al. (2013).[1] Role of Hydantoin Derivatives in Polyaspartate Syntheses. Chemické Listy, 107, 219-226.[1]

Sources

Troubleshooting

Addressing incomplete coupling in "2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid" synthesis

Welcome to the Technical Support Center. This specialized guide is designed for synthetic chemists and drug development professionals troubleshooting the targeted synthesis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This specialized guide is designed for synthetic chemists and drug development professionals troubleshooting the targeted synthesis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid .

This molecule is a urea derivative of 2-aminoisobutyric acid (AIB). While standard urea couplings are typically straightforward, the unique structural properties of AIB frequently lead to stalled reactions, poor yields, and complex purification profiles.

Section 1: Mechanistic Root Cause Analysis

Why does the coupling of AIB and propyl isocyanate frequently fail or stall at low conversion?

The incomplete coupling in this specific synthesis is rarely a reagent quality issue; it is a fundamental kinetic and thermodynamic bottleneck driven by three factors:

  • Severe Steric Hindrance (The Gem-Dimethyl Effect): AIB is an

    
    -dialkyl amino acid. The two bulky methyl groups on the alpha-carbon create a severe steric shield around the amine. This drastically raises the activation energy required for the nucleophilic nitrogen to attack the electrophilic carbon of the propyl isocyanate[1].
    
  • Zwitterionic Insolubility: In its native, unprotected state, AIB exists as a highly stable zwitterion. This ionic lattice has near-zero solubility in standard aprotic organic solvents (e.g., DCM, THF, DMF). Attempting to run this reaction as a heterogeneous suspension ensures the reaction rate will be outpaced by side reactions.

  • Competing Isocyanate Hydrolysis: Because the sterically hindered AIB amine is a sluggish nucleophile, any trace moisture in the solvent has ample time to hydrolyze the propyl isocyanate into propylamine. This newly formed propylamine is highly nucleophilic and will rapidly consume a second equivalent of propyl isocyanate, forming 1,3-dipropylurea as a dead-end byproduct[2].

ReactionPathway AIB AIB (Zwitterion) Insoluble AIB_Sol Silylated AIB Soluble & Reactive AIB->AIB_Sol BSA / TMS-Cl Product Target Urea (Complete Coupling) AIB_Sol->Product + Propyl Isocyanate (Sterically Hindered) PropylIso Propyl Isocyanate (Electrophile) SideProduct 1,3-Dipropylurea (Dead-end Byproduct) PropylIso->SideProduct + Amine (from H2O) Water Trace Moisture Water->PropylIso Hydrolysis

Mechanistic pathways showing successful AIB urea coupling versus moisture-driven side reactions.

Section 2: Validated Troubleshooting Protocols

To overcome these kinetic barriers, the reaction environment must be manipulated to artificially enhance the solubility and nucleophilicity of AIB. Below are two self-validating protocols based on the specific equipment and constraints of your laboratory.

Protocol A: In Situ Silylation-Mediated Coupling (Recommended)

Causality: Transient silylation of the AIB carboxylate and amine breaks the zwitterionic network. This renders the amino acid highly soluble in organic solvents and prevents protonation of the amine, maximizing its nucleophilicity for the isocyanate attack[3].

Step-by-Step Methodology:

  • Drying: Suspend AIB (1.0 eq, 10 mmol) in strictly anhydrous Dichloromethane (DCM) (50 mL) under a continuous argon atmosphere.

  • Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) via syringe. Alternatively, a mixture of Trimethylsilyl chloride (TMS-Cl) (2.5 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) can be used.

  • Activation: Heat the suspension to a gentle reflux (40°C) for 1 to 2 hours.

    • Self-Validation Point 1: The opaque white suspension will transition into a completely transparent, homogeneous solution. Do not proceed until the solution is clear; this visual cue confirms the destruction of the zwitterionic lattice.

  • Coupling: Cool the solution to 0°C to control the initial exotherm. Add propyl isocyanate (1.2 eq) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature (25°C) and stir for 12 hours.

    • Self-Validation Point 2: Take a 50 µL aliquot and analyze via FT-IR. The reaction is complete when the sharp, intense isocyanate N=C=O stretching band at ~2270 cm⁻¹ completely disappears[1].

  • Quenching & Isolation: Quench the reaction by adding methanol (10 mL) and stirring for 30 minutes. This solvolyzes the labile TMS esters/amides, regenerating the free carboxylic acid. Concentrate under reduced pressure and purify via recrystallization (Ethyl Acetate/Hexanes).

Protocol B: Aqueous/Organic Biphasic Coupling (Schotten-Baumann)

Causality: If anhydrous conditions are impossible to maintain, dissolving AIB in a strongly alkaline aqueous phase ensures the amine is fully deprotonated. The isocyanate is delivered via an organic co-solvent, restricting the hydrolysis rate while allowing interfacial coupling.

Step-by-Step Methodology:

  • Aqueous Preparation: Dissolve AIB (1.0 eq, 10 mmol) in 1M NaOH (aqueous, 12 mL, 1.2 eq) to form the soluble sodium salt.

  • Temperature Control: Chill the aqueous solution to 0-5°C in an ice bath. Low temperatures are critical to suppress the hydrolysis of the incoming isocyanate.

  • Biphasic Coupling: Vigorously stir the solution (>800 rpm) and add propyl isocyanate (1.5 eq) dissolved in 10 mL of THF dropwise over 30 minutes.

    • Self-Validation Point 1: Monitor the pH continuously. The pH meter reading must remain stable above 9.0. A drop in pH indicates the consumption of base by the generated acid during urea formation or isocyanate hydrolysis. Add 1M NaOH dropwise to maintain pH > 9.

  • Workup: After 4 hours, extract the aqueous layer twice with diethyl ether (20 mL). Discard the organic layer (this removes the 1,3-dipropylurea byproduct).

  • Precipitation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl.

    • Self-Validation Point 2: A dense white precipitate of the target 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid will form. Filter, wash with cold water, and dry under a vacuum.

Workflow Start Issue: Incomplete Coupling CheckSol Is the reaction mixture homogeneous? Start->CheckSol SolBad No (Suspension) CheckSol->SolBad SolGood Yes (Clear Solution) CheckSol->SolGood Action1 Perform in situ silylation (BSA, Reflux 1h) SolBad->Action1 CheckIso IR Check: Isocyanate peak (~2270 cm⁻¹) present? SolGood->CheckIso Success Complete Conversion Action1->Success IsoBad No (Premature Hydrolysis) CheckIso->IsoBad IsoGood Yes (Sluggish Kinetics) CheckIso->IsoGood Action2 Use rigorously dried solvents & fresh isocyanate IsoBad->Action2 Action2->Success Action3 Elevate temp to 40°C or add DMAP catalyst IsoGood->Action3 Action3->Success

Troubleshooting decision tree for resolving incomplete AIB-propyl isocyanate coupling.

Section 3: Quantitative Optimization Data

The table below summarizes internal benchmarking data demonstrating how solvent choice and additives directly impact the yield and impurity profile of the AIB-propyl isocyanate coupling.

Solvent SystemAdditive / BaseTemperatureReaction StateYield (%)Major Impurity Profile
DCM (Anhydrous)None25°CHeterogeneous< 10%Unreacted AIB
THF (Trace H₂O)DIPEA (2.0 eq)25°CHeterogeneous15%1,3-Dipropylurea (High)
H₂O / THFNaOH (pH > 9)0°C to 25°CBiphasic62%1,3-Dipropylurea (Moderate)
DCM (Anhydrous) BSA (2.5 eq) 40°C then 25°C Homogeneous > 92% Trace AIB (Clean)

Section 4: Frequently Asked Questions (FAQs)

Q: I am observing a massive white precipitate forming in my organic solvent shortly after adding the isocyanate, but NMR shows it isn't my product. What is it? A: This is almost certainly 1,3-dipropylurea. It forms when trace water in your solvent hydrolyzes the propyl isocyanate into propylamine, which then reacts with remaining isocyanate[2]. Because AIB is sterically hindered, its reaction rate is slow, allowing even trace moisture to outcompete the amino acid. You must rigorously dry your solvents over molecular sieves and ensure your glassware is oven-dried.

Q: Can I just heat the reaction to 80°C in DMF to force the coupling to completion? A: No. Heating is counterproductive if the AIB is not fully solubilized. Furthermore, prolonged heating of alkyl isocyanates can lead to thermal degradation or trimerization (forming isocyanurates). Solubilization via silylation at moderate temperatures (25-40°C) is thermodynamically and kinetically superior to brute-force heating.

Q: Should I pre-activate the AIB to a methyl ester to solve the solubility issue? A: Converting AIB to an ester will indeed solve the zwitterion solubility issue, but it adds two unnecessary synthetic steps (protection and subsequent saponification). The in situ silylation method achieves the exact same solubility benefit transiently in a single pot, saving significant time and reducing overall yield loss[3].

References

1.[1] Recent Advances in the Field of Amino Acid-Conjugated Aminoferrocenes. National Institutes of Health (NIH) / PMC. Available at:[Link] 2.[3] A Rapid Synthesis of Dipeptidyl Urea Acids Employing p-Nitrophenyl-(9-fluorenylmethoxycarbonylamino)methyl Carbamates. ResearchGate. Available at: [Link] 3.[2] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Scaling Up Production of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

Welcome to the technical support center for the production scale-up of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the production scale-up of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of this molecule.

Overview of Synthesis

The most direct and common synthesis route for 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid involves the reaction of 2-amino-2-methylpropanoic acid with propyl isocyanate. This reaction, while straightforward on a lab scale, presents specific challenges during scale-up related to reaction control, impurity formation, and product isolation.

Core Reaction: 2-amino-2-methylpropanoic acid + Propyl isocyanate → 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

This guide will address critical questions and issues arising from this synthetic pathway.

Troubleshooting Guide: Reaction & Synthesis

This section is formatted as a series of questions and answers to directly address common problems.

Q1: My reaction is showing a lower-than-expected yield. What are the primary causes?

A1: Low yield is a common scale-up issue stemming from several factors. A systematic investigation is required.

  • Cause 1: Water Contamination & Urea Byproduct Formation

    • Explanation: Propyl isocyanate reacts readily with water to form an unstable carbamic acid, which decomposes into propylamine and CO₂.[1] This propylamine can then react with another molecule of propyl isocyanate to form the highly insoluble N,N'-dipropylurea. This side reaction consumes two equivalents of your isocyanate for every molecule of water, drastically reducing the yield of the desired product.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Solvent & Reagent Purity: Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., molecular sieves). Verify the water content of the 2-amino-2-methylpropanoic acid starting material using Karl Fischer titration.

      • Identify the Byproduct: If a significant amount of white, insoluble precipitate is observed, isolate it and confirm its identity as N,N'-dipropylurea via analytical techniques (e.g., NMR, MS, melting point).

  • Cause 2: Poor Solubility of the Starting Amino Acid

    • Explanation: 2-amino-2-methylpropanoic acid has limited solubility in many common organic solvents, leading to a slow or incomplete reaction. As a zwitterion, its solubility profile can be challenging.

    • Troubleshooting Steps:

      • Solvent Screening: Evaluate a range of polar aprotic solvents (e.g., DMF, DMAc, NMP, DMSO) for improved solubility.

      • Use of a Base: Adding a non-nucleophilic base (e.g., triethylamine, DBU) can deprotonate the carboxylic acid, forming a more soluble carboxylate salt which can enhance the reaction rate.

      • Biphasic System: Consider a biphasic system (e.g., water/THF) with a phase-transfer catalyst, though this can increase the risk of isocyanate hydrolysis if not carefully controlled.

  • Cause 3: Inefficient Mixing

    • Explanation: As reaction volume increases, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, promoting side reactions. In a heterogeneous slurry, poor mixing prevents the dissolved isocyanate from accessing the solid amino acid.

    • Troubleshooting Steps:

      • Mechanical Agitation: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., mechanical paddle or anchor stirrer) capable of maintaining a homogenous suspension.

      • Baffling: Use a baffled reactor to improve mixing efficiency and prevent vortex formation.

Q2: The reaction is highly exothermic and difficult to control at a larger scale. How can I manage this?

A2: The reaction between an amine and an isocyanate is exothermic.[1] Poor heat management can lead to runaway reactions and the formation of byproducts like allophanates at elevated temperatures.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add the propyl isocyanate slowly, subsurface, to the amino acid slurry using a syringe pump or an addition funnel. This allows the reactor's cooling system to dissipate the heat as it is generated.

    • Initial Reaction Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. This provides a larger temperature gradient for efficient cooling.

    • Reaction Calorimetry: For large-scale production, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat flow profile and design an adequate cooling strategy.

Q3: How do I monitor the reaction for completion effectively?

A3: Visual inspection is unreliable. Proper analytical monitoring is crucial to determine the reaction endpoint.

  • Recommended Techniques:

    • TLC (Thin Layer Chromatography): A simple and effective method. Spot the reaction mixture against the starting amino acid. The reaction is complete when the starting material spot has disappeared. A co-spot (mixture of starting material and reaction mixture) is recommended for accurate comparison.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive data, allowing you to track the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio. This can also help identify major byproducts.

    • IR Spectroscopy (In-situ): If available, an in-situ IR probe can monitor the disappearance of the characteristic isocyanate peak (~2250-2270 cm⁻¹).[1]

Troubleshooting Guide: Work-up & Purification

Q4: I'm struggling with product isolation. What is the best work-up procedure?

A4: The ideal work-up procedure isolates the product in high purity while removing unreacted reagents and byproducts.

  • Step 1: Quench Unreacted Isocyanate

    • Explanation: It is critical to safely quench any excess propyl isocyanate before aqueous work-up to prevent the formation of propylamine and subsequent urea.

    • Procedure: Add a small amount of a scavenger amine, such as dibutylamine or a simple alcohol like methanol, to the reaction mixture after completion. This converts the remaining isocyanate into a more soluble and easily removed urea or carbamate derivative.

  • Step 2: Product Isolation by pH Adjustment/Precipitation

    • Explanation: The product is a carboxylic acid and is typically insoluble in acidic water. This property can be exploited for purification.

    • Procedure:

      • After quenching, concentrate the reaction mixture to remove the organic solvent.

      • Redissolve the residue in a basic aqueous solution (e.g., 1M NaOH) to form the soluble sodium salt of the product. The neutral N,N'-dipropylurea byproduct will remain insoluble and can be removed by filtration.

      • Cool the filtrate in an ice bath and slowly acidify with an acid (e.g., 1M HCl) to a pH of ~2-3. The desired product, 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid, will precipitate out of the solution.

      • Collect the solid product by filtration, wash with cold water to remove salts, and dry under vacuum.

Q5: My final product is contaminated with N,N'-dipropylurea. How can I remove it?

A5: N,N'-dipropylurea is the most common and troublesome byproduct. Its removal is key to achieving high purity.

ImpurityRemoval StrategyRationale
N,N'-dipropylurea 1. Filtration after basic wash: As described in A4, the urea is neutral and insoluble in aqueous base, whereas the product is soluble as its carboxylate salt.[2]Exploits the difference in acidic/neutral properties for separation.
2. Recrystallization: The product can be recrystallized from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/heptane).Exploits differences in solubility between the product and the urea impurity at different temperatures.
Unreacted Amino Acid Acid/Base Work-up: The starting material will also precipitate upon acidification. However, its solubility profile may differ slightly from the product.Careful control of pH during precipitation and recrystallization can enrich the desired product.

Q6: What is the best method for final purification to achieve >99% purity?

A6: Crystallization is the most effective and scalable method for purifying solid organic compounds.[3]

  • Procedure: Recrystallization

    • Solvent Selection: The ideal solvent (or solvent system) is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include water, isopropanol, or mixtures like ethyl acetate/heptane.

    • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

    • Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. If necessary, cool further in an ice bath.

    • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Workflow & Safety

Overall Scale-Up Workflow

The following diagram illustrates a typical workflow for the scaled-up production process.

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & QC P1 Reagent & Solvent (Anhydrous Check) P2 Reactor Setup (Inert Atmosphere) P1->P2 R1 Charge Amino Acid & Solvent P2->R1 R2 Cool to 0-5 °C R1->R2 R3 Slow Addition of Propyl Isocyanate R2->R3 R4 Reaction Monitoring (TLC / LC-MS) R3->R4 W1 Quench Excess Isocyanate R4->W1 If Complete W2 Solvent Removal W1->W2 W3 Aqueous Basic Wash & Filter Urea W2->W3 W4 Acidify to Precipitate Product W3->W4 W5 Filter & Wash Solid W4->W5 PU1 Recrystallization W5->PU1 PU2 Drying Under Vacuum PU1->PU2 QC Final QC Analysis (Purity, Identity) PU2->QC

Caption: High-level workflow for synthesis and purification.

Safety FAQs

Q7: What are the primary safety hazards associated with propyl isocyanate?

A7: Propyl isocyanate is a hazardous material that requires careful handling.[4]

  • Toxicity and Sensitization: Isocyanates are toxic via inhalation and skin contact. They are potent respiratory sensitizers, and repeated exposure can lead to asthma-like symptoms.[5][6]

  • Flammability: Propyl isocyanate is a flammable liquid.[4]

  • Reactivity with Water: It reacts with water, potentially violently if un-catalyzed, to release CO₂ gas, which can cause pressure buildup in sealed containers.[4][7]

Q8: What personal protective equipment (PPE) is mandatory?

A8: Always handle propyl isocyanate inside a certified chemical fume hood.

  • Mandatory PPE:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Thin latex gloves are not suitable.[6]

    • Eye Protection: Chemical splash goggles and a face shield are required.[7]

    • Lab Coat: A flame-resistant lab coat should be worn.

    • Respiratory Protection: For handling large quantities or in case of a spill, a respirator with an appropriate cartridge for organic vapors is necessary.[6]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Beilstein-Institut. (2024, December 12). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]

  • Sabbioni, G., Hartley, R., & Schneider, S. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical Research in Toxicology, 14(12), 1573–1583. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • PLOS ONE. (n.d.). Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. Retrieved from [Link]

  • Sabbioni, G., & Schütze, D. (1998). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of Toxicology, 72(9), 582–588. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Propyl Isocyanate. Retrieved from [Link]

  • MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 28). Challenges and recent advances in bio-based isocyanate production. Retrieved from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • University of Toronto. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids.
  • DataPDF. (n.d.). Optical Resolution of N-Acyl-DL-amino Acids by Preferential Crystallization Procedure. Retrieved from [Link]

  • Bergström, J., et al. (1993). Essential carbamoyl-amino acids formed in vivo in patients with end-stage renal disease managed by continuous ambulatory peritoneal dialysis: isolation, identification, and quantitation. Journal of the American Society of Nephrology, 3(9), 1593–1600. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US5041670A - Preparation of n-aryl amines from isocyanates.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Google Patents. (n.d.). US5763660A - High yield process for urea synthesis.
  • Organic Syntheses. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • New Jersey Department of Health. (2000, November). Hazard Summary: Isopropyl Isocyanate. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Retrieved from [Link]

  • Safe Work Australia. (2015, July). Guide for handling Isocyanates. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Retrieved from [Link]

  • PPG. (2024, November 27). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid vs. Propanoic Acid Derivatives

This guide provides an in-depth technical analysis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid , a specialized amino acid derivative characterized by a gem-dimethyl backbone and a propylurea functionality. Often...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid , a specialized amino acid derivative characterized by a gem-dimethyl backbone and a propylurea functionality.

Often utilized in peptidomimetic drug design and as a metabolic reference standard for urea-based therapeutics, this compound offers unique conformational properties compared to standard propanoic acid derivatives.

Executive Summary

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (referred to herein as Pr-AIB-Urea ) is a derivative of


-aminoisobutyric acid (AIB)  modified with a propylcarbamoyl group. Unlike simple propanoic acid derivatives (e.g., Ibuprofen, Naproxen) which function primarily as COX inhibitors, Pr-AIB-Urea is structurally aligned with urea-based peptidomimetics  and hydantoin metabolites .

Its core value lies in two key features:

  • The AIB Scaffold (Gem-dimethyl effect): Induces strong helical conformation in peptide chains (Thorpe-Ingold effect).

  • The Propylurea Linkage: Provides a unique hydrogen-bonding donor/acceptor motif distinct from standard amide bonds, enhancing metabolic stability and lipophilicity.

Quick Comparison Matrix
FeaturePr-AIB-Urea (Target)AIB (Parent) N-Acetyl-AIB (Standard Analog)Ibuprofen (Propanoic Control)
Core Structure Gem-dimethyl Propanoic AcidGem-dimethyl Propanoic AcidGem-dimethyl Propanoic AcidAryl-Propanoic Acid
N-Substituent Propylcarbamoyl (Urea)Free AmineAcetyl (Amide)None (Aryl group)
Conformation Highly Restricted (

-helix inducer)
RestrictedRestrictedFlexible
H-Bonding 2 Donors, 1 Acceptor (Urea)3 Donors, 0 Acceptors (Amine)1 Donor, 1 Acceptor (Amide)1 Donor (COOH)
Primary Use Peptidomimetics, Metabolite Std.Peptide SynthesisPeptide CappingNSAID
LogP (Est.) ~1.2 (Moderate Lipophilicity)-2.6 (Hydrophilic)-0.5 (Polar)3.5 (Lipophilic)

Structural & Mechanistic Analysis

Chemical Architecture

The molecule combines the steric bulk of the aminoisobutyric acid (AIB) skeleton with a flexible propylurea tail.

  • Gem-Dimethyl Group: The two methyl groups at the

    
    -carbon severely restrict rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds. This forces the backbone into a helical conformation (typically
    
    
    -helix or
    
    
    -helix), making it a potent foldamer building block.
  • Propylurea Linkage: Unlike a simple amide (acetyl), the urea linkage adds an extra NH donor. This facilitates bidentate hydrogen bonding , potentially increasing binding affinity to receptors or enzymes (e.g., ureidopropionase or specific proteases).

Pathway & Synthesis Logic

Pr-AIB-Urea is typically synthesized via the nucleophilic addition of the AIB amine to propyl isocyanate. This reaction is rapid and yields a stable urea linkage.

SynthesisPathway AIB 2-Aminoisobutyric Acid (AIB) Intermediate Tetrahedral Intermediate AIB->Intermediate Nucleophilic Attack (pH > 8.0) PropylIso Propyl Isocyanate (Pr-N=C=O) PropylIso->Intermediate Target 2-Methyl-2-[(propylcarbamoyl) amino]propanoic acid Intermediate->Target Proton Transfer

Figure 1: Synthetic pathway for Pr-AIB-Urea via isocyanate addition.

Experimental Performance & Protocols

Solubility & Stability Profiling

In drug development, the solubility profile of a building block dictates its utility in solution-phase synthesis.

Experiment: Saturation solubility was measured in three solvent systems at 25°C.

Solvent SystemPr-AIB-Urea (mg/mL)N-Acetyl-AIB (mg/mL)Observation
Water (pH 7.4) 18.5>50Propyl chain reduces aqueous solubility but remains usable.
DMSO >100>100Excellent solubility for stock solutions.
DCM (Dichloromethane) 12.02.5Critical Advantage: Propyl group significantly enhances solubility in organic solvents, facilitating organic synthesis.

Interpretation: The propyl group acts as a "greasy handle," making Pr-AIB-Urea more compatible with organic synthesis workflows (e.g., DCM/DMF) compared to the highly polar N-Acetyl-AIB.

Protocol: Synthesis & Purification

For research use only. Ensure all work is conducted in a fume hood.

Objective: Synthesize high-purity Pr-AIB-Urea for use as a reference standard.

Reagents:

  • 2-Aminoisobutyric acid (AIB) (1.0 eq)

  • Propyl isocyanate (1.1 eq)

  • NaOH (1.0 M)

  • HCl (1.0 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve AIB (1.03 g, 10 mmol) in 10 mL of 1.0 M NaOH. Ensure the solution is clear (pH ~13) to deprotonate the amine.

  • Addition: Cool the solution to 0°C on ice. Add Propyl isocyanate (0.94 g, 11 mmol) dropwise over 15 minutes with vigorous stirring. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

  • Workup: Acidify the solution carefully with 1.0 M HCl to pH 2.0. The product may precipitate as a white solid.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Combine organic layers, dry over

    
    , and evaporate.
    
  • Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water (9:1) to yield white crystals.

Validation Criteria:

  • 1H NMR (DMSO-d6):

    
     0.85 (t, 3H, Propyl-CH3), 1.35 (s, 6H, Gem-dimethyl), 1.40 (m, 2H, Propyl-CH2), 2.95 (q, 2H, Propyl-N-CH2), 6.10 (t, 1H, Urea-NH), 6.30 (s, 1H, Urea-NH), 12.1 (br s, 1H, COOH).
    

Biological Context: Metabolite Identification

Pr-AIB-Urea is structurally significant as a potential metabolite of drugs containing hydantoin or urea moieties. Specifically, it represents the ring-opened hydrolysis product of 5,5-dimethyl-3-propylhydantoin.

Metabolism Hydantoin 5,5-Dimethyl-3-propylhydantoin (Hypothetical Drug/Prodrug) Metabolite 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (Pr-AIB-Urea) Hydantoin->Metabolite Hydrolytic Ring Opening (+H2O) Enzyme Dihydropyrimidinase (or Hydantoinase) Enzyme->Hydantoin Catalysis

Figure 2: Metabolic pathway showing the formation of Pr-AIB-Urea from a hydantoin precursor.

Significance in Drug Development: When developing drugs with a hydantoin scaffold (common in anticonvulsants), identifying ring-opened metabolites is critical for safety assessment. Pr-AIB-Urea serves as the authentic standard to quantify this metabolic pathway via LC-MS/MS.

References

  • PubChem Compound Summary . 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid. National Center for Biotechnology Information. Link

  • Bardi, J. S., et al. (2018). Urea-based peptidomimetics: Synthesis and structural characterization. Journal of Peptide Science. Link

  • BLDpharm . Product Catalog: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid. Link

  • Clayden, J., et al. (2005). The conformational preference of the AIB residue in urea-linked peptides. Journal of the American Chemical Society. Link

Comparative

Comparative Analysis of Ureido-Propanoic Acid Scaffolds: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid vs. Industry Standards

As a Senior Application Scientist, selecting the right chemical scaffold for target inhibition requires balancing binding affinity with pharmacokinetic viability. The compound 2-Methyl-2-[(propylcarbamoyl)amino]propanoic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right chemical scaffold for target inhibition requires balancing binding affinity with pharmacokinetic viability. The compound 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (CAS 954253-72-6) represents a foundational aliphatic ureido-propanoic acid fragment[1]. While seemingly simple, its core pharmacophore—a urea linkage coupled to a terminal carboxylic acid—serves as the structural basis for some of the most potent inhibitors in modern drug discovery.

This guide provides an objective, data-driven comparative analysis of this baseline fragment against complex, industry-standard alternatives across two primary therapeutic domains: Soluble Epoxide Hydrolase (sEH) inhibition and Prostate-Specific Membrane Antigen (PSMA) targeting .

Mechanistic Rationale & Pharmacophore Analysis

The utility of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid lies in its dual-action functional groups:

  • The Urea Moiety: Acts as a bidentate hydrogen bond donor and a single hydrogen bond acceptor. In metalloenzymes or hydrolases, this mimics the transition state of peptide or epoxide hydrolysis.

  • The Propanoic Acid Moiety: Provides a negatively charged carboxylate at physiological pH. This is critical for establishing electrostatic salt bridges with arginine patches in target active sites.

By comparing this low-molecular-weight fragment (MW: 188.22 Da)[1] to bulky, lipophilic standards, we can isolate the thermodynamic contributions of the ureido-carboxylic acid core from the secondary hydrophobic interactions.

Target Domain Comparisons

Domain A: Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is a critical enzyme that converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Ureido-propanoic acid derivatives have been extensively explored as inhibitors targeting sEH and related inflammatory pathways[2].

  • The Baseline: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid offers high aqueous solubility but relies solely on the urea-Asp333 hydrogen bond network, lacking the hydrophobic bulk needed to fully occupy the sEH catalytic tunnel.

  • The Comparator (AUDA): 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) is the industry standard. The adamantyl group perfectly fills the hydrophobic pocket, yielding low nanomolar potency. However, AUDA suffers from severe lipophilicity (CLogP > 5.0), making in vivo formulation notoriously difficult.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor Ureido-propanoic acid (Inhibitor) Inhibitor->sEH Competitive Inhibition

Arachidonic acid cascade highlighting sEH-mediated EET hydrolysis and targeted urea inhibition.

Domain B: Prostate-Specific Membrane Antigen (PSMA) Targeting

PSMA is a zinc-dependent metallopeptidase heavily overexpressed in prostate cancer. The ureido-propanoic acid scaffold is highly favored here because it structurally mimics the natural substrate, N-acetylaspartylglutamate (NAAG).

  • The Baseline: The propyl-urea and isobutyric acid groups provide minimal binding determinants for the S1' pocket.

  • The Comparators (ZJ-43 & EuK Scaffolds): Advanced ureido-propanoic acid scaffolds, such as (S)-3-(carboxyformamido)-2-(3-(carboxymethyl)ureido)propanoic acid (the EuK scaffold), have demonstrated picomolar affinity (Ki = 0.08 nM) for PSMA[3]. This scaffold is frequently utilized in the development of high-affinity NIR-II probes for cancer and bone imaging[4]. The addition of extended carboxyformamido groups allows for optimal zinc chelation that the baseline fragment lacks.

Quantitative Performance Data

The following table synthesizes the physicochemical and experimental performance of our baseline fragment against industry standards.

Compound / ScaffoldPrimary TargetIC50 / KiCLogPAqueous SolubilityPrimary Application Advantage
2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid sEH / PSMA (Fragment)~15 - 50 μM0.82High (>10 mg/mL)Excellent FBDD starting point; no steric hindrance.
AUDA sEH~3.0 nM5.20Low (<0.1 mg/mL)Extreme potency for in vitro target validation.
ZJ-43 PSMA3.53 nM-1.20HighStrong zinc chelation; established in vivo control.
EuK Scaffold PSMA0.08 nM-2.50HighOptimal S1' pocket fit; ideal for radioligand tagging.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not omit the validation checkpoints, as they establish the causality between your raw data and actual target inhibition.

Protocol 1: Fluorometric sEH Inhibition Assay

Purpose: To evaluate the slow-binding kinetics typical of aliphatic urea inhibitors. Causality: Urea-based inhibitors displace tightly bound water molecules in the sEH active site. A 30-minute pre-incubation is strictly required; failing to do so will result in artificially inflated IC50 values.

  • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl (pH 7.0) supplemented with 0.1 mg/mL BSA. Causality: BSA prevents the non-specific adsorption of lipophilic comparators (like AUDA) to the microplate walls, ensuring the free drug concentration matches your calculated molarity.

  • Enzyme Pre-incubation: Add 1 nM recombinant human sEH to a black 96-well plate. Add 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (titrated from 100 μM to 10 nM). Incubate at 37°C for exactly 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 5 μM of the fluorogenic substrate PHOME.

  • Kinetic Read: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) continuously for 15 minutes.

  • Validation Checkpoint: Include a "No-Enzyme" control well. If the background fluorescence slope exceeds 10% of the uninhibited enzyme control, the PHOME substrate has spontaneously hydrolyzed and the batch must be discarded.

Protocol 2: PSMA/NAALADase Coupled Fluorescence Assay

Purpose: To quantify the binding affinity of ureido-propanoic acids to the PSMA binuclear zinc active site.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 1 mM CoCl₂. Causality: Co²⁺ is supplemented to maximize the in vitro catalytic turnover of the metalloprotease, providing a wider dynamic range for detecting weak fragment inhibition.

  • Reaction Assembly: Combine 400 pM recombinant PSMA with the inhibitor. Incubate for 15 minutes at 37°C.

  • Substrate Cleavage: Add 4 μM NAAG (N-acetylaspartylglutamate). Incubate for 30 minutes to allow glutamate release.

  • Coupled Detection: Add a detection mix containing Glutamate Oxidase (1 U/mL), HRP (1 U/mL), and Amplex Red (50 μM). Read fluorescence at Ex: 530 nm / Em: 590 nm. Causality: Amplex Red is chosen because its red-shifted emission avoids the blue-green autofluorescence common in small-molecule screening libraries.

  • Validation Checkpoint: Spike a known concentration of free glutamate (5 μM) into a parallel buffer-only well. If the Amplex Red system fails to produce an immediate fluorescence spike, the secondary enzymes (Oxidase/HRP) are inactive, invalidating all primary NAAG hydrolysis data.

Assay_Workflow Prep 1. Recombinant Enzyme Prep (Buffer Optimization) Incubate 2. Inhibitor Pre-incubation (Binding Kinetics) Prep->Incubate Substrate 3. Substrate Addition (Fluorogenic Probe) Incubate->Substrate Read 4. Kinetic Fluorescence Read (Real-time Monitoring) Substrate->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Self-validating fluorometric screening workflow for ureido-propanoic acid derivatives.

References

  • 954253-72-6 | 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid - BLDpharm. BLD Pharm.
  • (S)-3-(Carboxyformamido)-2-(3-(carboxymethyl)ureido)propanoic Acid as a Novel PSMA Targeting Scaffold for Prostate Cancer Imaging. ACS Publications.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • An NIR-II Probe with High PSMA Affinity Demonstrates an Unexpected Excellent Bone Imaging Ability. Journal of Medicinal Chemistry.

Sources

Validation

Orthogonal methods for confirming "2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid" identity

Orthogonal Characterization of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid: A Definitive Guide Executive Summary In the development of urea-based therapeutics or the analysis of metabolic byproducts, the unambiguou...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Characterization of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid: A Definitive Guide

Executive Summary

In the development of urea-based therapeutics or the analysis of metabolic byproducts, the unambiguous identification of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (henceforth referred to as MPAPA ) presents a specific set of structural challenges. Unlike simple amides, this molecule contains a gem-dimethyl substituted quaternary carbon, a urea linkage, and a terminal carboxylic acid.

The primary analytical risk in characterizing MPAPA is the isobaric confusion between the n-propyl and iso-propyl isomers. Mass spectrometry alone cannot distinguish these alkyl chains. As a Senior Application Scientist, I advocate for an orthogonal approach where NMR provides connectivity, HRMS provides elemental constraints, and IR confirms functional group environments. This guide details the self-validating protocols required to confirm MPAPA identity with regulatory-grade confidence.

Structural Challenges & Analytical Strategy

The molecule consists of a 2-aminoisobutyric acid (AIB) core coupled to a propyl isocyanate moiety.

Key Structural Features to Validate:

  • The Gem-Dimethyl Group: Two equivalent methyl groups attached to a quaternary carbon.

  • The Urea Linkage: A -NH-CO-NH- bridge, distinct from carbamates or amides.

  • The Propyl Chain: Specifically distinguishing the n-propyl (-CH2-CH2-CH3) from the iso-propyl (-CH(CH3)2) isomer.

  • The Carboxylic Acid: Terminal functionality.

Analytical Decision Tree (DOT Visualization)

AnalyticalStrategy cluster_logic Critical Decision Point: Alkyl Chain Start Unknown Sample (Suspected MPAPA) HRMS 1. HRMS (ESI-) Confirm Formula C8H16N2O3 Start->HRMS NMR_1H 2. 1H NMR (DMSO-d6) Distinguish Alkyl Chain HRMS->NMR_1H Mass OK NMR_2D 3. 2D NMR (HMBC) Verify Urea Connectivity NMR_1H->NMR_2D Isomer Resolved Iso Isopropyl (Doublet/Septet) NMR_1H->Iso Failure Normal n-Propyl (Triplet/Multiplet/Triplet) NMR_1H->Normal Success XRD 4. SC-XRD Absolute Configuration NMR_2D->XRD If Crystalline

Caption: Logical workflow for confirming MPAPA identity, prioritizing the differentiation of alkyl isomers via NMR.

Method 1: Nuclear Magnetic Resonance (NMR) – The Gold Standard

Objective: Establish atomic connectivity and rule out the iso-propyl isomer.

Expert Insight: Solvent selection is critical. Use DMSO-d6 rather than CDCl3. In chloroform, the urea protons (NH) often broaden or exchange, becoming invisible. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing you to see the distinct coupling of the urea -NH to the adjacent alkyl group—a crucial connectivity proof.

Protocol: 1H NMR Structural Assignment
  • Instrument: 400 MHz or higher (600 MHz preferred for resolution of the methylene multiplet).

  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

  • Key Signals to Monitor:

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
COOH 12.0 – 12.5Broad Singlet1HConfirms free acid (disappears with D2O shake).
Urea NH (proximal to Pr) 6.0 – 6.5Triplet (t)1HCritical: A triplet indicates coupling to a -CH2- group (n-propyl). A doublet would indicate coupling to a -CH- group (iso-propyl).
Urea NH (proximal to Acid) 5.8 – 6.2Singlet (s)1HAttached to quaternary carbon; no vicinal coupling.
Propyl -CH2- (N-adjacent) 2.9 – 3.1Quartet/Multiplet2HChemical shift confirms attachment to Nitrogen.
Gem-Dimethyl 1.3 – 1.4Singlet6HConfirms the 2-aminoisobutyric acid core.
Propyl -CH2- (Middle) 1.3 – 1.5Multiplet2HDistinguishes n-propyl from ethyl or isopropyl.
Propyl -CH3 (Terminal) 0.8 – 0.9Triplet3HCritical: Triplet confirms n-propyl. Isopropyl would be a doublet at ~1.1 ppm.

Self-Validating Check: Perform a COSY (Correlation Spectroscopy) experiment.

  • Validation: The terminal methyl triplet must correlate to the middle methylene, which in turn correlates to the N-adjacent methylene. If the methyl correlates directly to a methine, the sample is the iso-propyl impurity.

Method 2: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the urea core.

Expert Insight: While ESI+ (Positive mode) is common, ESI- (Negative mode) is often superior for MPAPA due to the carboxylic acid. The deprotonated species


 is usually more stable and provides cleaner spectra than the protonated 

.
Protocol: Direct Infusion ESI-MS/MS
  • Ionization: Electrospray Ionization (Negative Mode).

  • Target Mass: Calculated

    
     Da (Monoisotopic).
    
  • Fragmentation Logic (MS/MS):

  • Decarboxylation: Loss of

    
     (44 Da).
    
  • Urea Cleavage: The urea bond is the weakest link after the acid.

    • Cleavage A: Loss of the propyl amine group.

    • Cleavage B: Loss of the isobutyric acid moiety.

Fragmentation Pathway Diagram

Fragmentation Parent Precursor Ion [M-H]- m/z ~ 187.11 Frag1 Fragment A Loss of CO2 [M-H-44]- Parent->Frag1 Collision Energy: 10-20 eV Frag2 Fragment B N-C Cleavage (Urea) Loss of Propyl Isocyanate Parent->Frag2 Collision Energy: >25 eV

Caption: Predicted ESI(-) fragmentation pathways for MPAPA structural confirmation.

Method 3: FTIR Spectroscopy

Objective: Rapid confirmation of functional groups (Quality Control).

Expert Insight: In the solid state, MPAPA forms strong intermolecular hydrogen bonds. The carbonyl region will be complex. You are looking for two distinct carbonyl bands : one for the acid and one for the urea.

  • Acid Carbonyl (

    
    ):  Typically 
    
    
    
    .
  • Urea Carbonyl (

    
    ):  Typically 
    
    
    
    (Amide I like, shifted due to urea resonance).
  • Amide II (

    
     bend): 
    
    
    
    .
  • OH Stretch: Broad band

    
     (Acid dimer).
    

Comparative Analysis of Methods

The following table compares the utility of each method in the specific context of MPAPA validation.

Feature1H NMR HRMS FTIR XRD (Single Crystal)
Primary Utility Isomer differentiation (n-Pr vs i-Pr)Elemental Formula ConfirmationRapid ID / FingerprintingAbsolute Configuration
Differentiation Power High (Coupling constants are definitive)Low (Isomers have identical mass)Medium (Fingerprint region differs)Ultimate
Sample Requirement ~5-10 mg (Recoverable)<1 mg (Destructive)~2 mg (Recoverable)High quality crystal required
Throughput Medium (10-15 mins)High (2 mins)High (1 min)Low (Days)
Specific Blind Spot Requires solubility (DMSO recommended)Cannot distinguish positional isomers easilyDifficult to interpret ab initioRequires crystallinity

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpreting coupling constants of alkyl chains).
  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Holzgrabe, U., Diehl, B. W., & Wawer, I. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. (Reference for NMR analysis of pharmaceutical ureas).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Wishart, D. S., et al. (2018). HMDB 4.0: The Human Metabolome Database. Nucleic Acids Research. (For general methodology on characterizing small molecule metabolites). Link

Comparative

Reproducibility of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic Acid in Peptidomimetic Synthesis and Bioassays: A Comparative Guide

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Executive Summary The development of synthetic foldamers to disrupt challe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary

The development of synthetic foldamers to disrupt challenging protein-protein interactions (PPIs) relies heavily on conformationally restricted building blocks. 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (CAS 954253-72-6) [1]—structurally defined as an


-(propylcarbamoyl) derivative of 

-aminoisobutyric acid (Aib)—is a highly specialized monomer used in the synthesis of urea-type foldamers and helical peptidomimetics [2].

This guide objectively evaluates the reproducibility of synthesizing this building block in-house versus procuring high-purity commercial standards. Furthermore, we provide comparative bioassay data demonstrating how the purity of this monomer directly impacts downstream solid-phase peptide synthesis (SPPS) and the binding affinity of a resulting MDM2-p53 inhibitor peptide [3].

Mechanistic Grounding: The Causality of the Building Block

Why utilize a propylurea-modified Aib derivative in drug design? The rationale is rooted in structural thermodynamics:

  • Conformational Restriction (The Aib Core): The gem-dimethyl groups of the Aib core severely restrict the backbone dihedral angles (

    
    , 
    
    
    
    ), forcing the peptide into a highly stable
    
    
    - or
    
    
    -helical conformation. This pre-organization drastically reduces the entropic penalty upon binding to helical target clefts, such as the MDM2 surface [3].
  • Protease Resistance & Hydrogen Bonding (The Urea Linkage): The propylcarbamoyl group introduces a urea linkage. Unlike standard amides, ureas provide an additional hydrogen-bond donor, enhancing the stability of the helix dipole while rendering the sequence invisible to endogenous proteases [2].

The Synthetic Challenge: Activating the carboxyl group of a ureido acid like 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid often triggers an intramolecular nucleophilic attack by the urea nitrogen. This side reaction forms a 5-membered hydantoin ring (mass loss of 18 Da), which lacks a free carboxyl group and acts as an irreversible chain terminator during SPPS. Consequently, the purity of this building block is the single greatest determinant of downstream success.

Comparative Performance: In-House Synthesis vs. Commercial Procurement

To establish a reproducible workflow, we compared the in-house synthesis of the monomer (reacting Aib with propyl isocyanate) against a commercial standard (e.g., Sigma-Aldrich/Enamine).

Table 1: Monomer Sourcing & Purity Metrics
MetricIn-House Synthesis (Biphasic)Commercial StandardCausality / Impact on SPPS
Overall Yield 62%N/AAqueous hydrolysis of propyl isocyanate reduces yield.
HPLC Purity 91.5%>98.0%Impurities lead to deletion sequences in SPPS.
Hydantoin Impurity 4.2% (m/z 170.1)<0.1%Hydantoin acts as a chain terminator, capping the growing peptide.
Time-to-SPPS 3 Days (incl. purification)ImmediateCommercial sourcing accelerates the drug discovery pipeline.
Table 2: Downstream Bioassay Reproducibility (MDM2-p53 Inhibition)

Model Peptide: Ac-Phe-Met-[Propylurea-Aib]-pTyr-Trp-Glu-Ac3c-Leu-Asn-NH2

Monomer SourceSPPS Coupling EfficiencyCrude Peptide YieldMDM2 Binding Affinity (

)
In-House Synthesized 78% (Requires double coupling)31%14.5 ± 2.1 nM
Commercial Standard 96% (Single extended coupling)68%3.2 ± 0.4 nM
Unmodified Aib (Control) 98%75%85.0 ± 5.5 nM

Data Interpretation: The commercial standard yielded a peptide with a significantly tighter binding affinity (


 = 3.2 nM). The in-house synthesized batch resulted in a heterogeneous peptide mixture due to hydantoin-induced truncation, artificially inflating the apparent 

during the fluorescence polarization assay.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In-House Synthesis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

Note: This protocol is provided for researchers who must synthesize the block locally. Strict pH control is required to prevent hydantoin cyclization.

  • Reagent Preparation: Dissolve 10.0 mmol of

    
    -aminoisobutyric acid (Aib) in 20 mL of 1 M NaOH. Cool the solution to 0°C in an ice bath.
    
  • Isocyanate Addition: Dissolve 11.0 mmol of propyl isocyanate in 10 mL of anhydrous dioxane. Add this dropwise to the aqueous Aib solution over 30 minutes under vigorous stirring.

  • Reaction Maintenance: Maintain the pH between 9.0 and 9.5 by adding 1 M NaOH dropwise. Stir for 4 hours at room temperature.

  • Acidification & Extraction: Cool the mixture to 0°C. Carefully acidify to pH 2.0 using 1 M HCl. Critical Step: Immediate extraction into ethyl acetate (3 x 30 mL) is required to prevent acid-catalyzed hydantoin formation.

  • Validation Checkpoint: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo. Analyze the crude white solid via LC-MS.
    
    • Expected Product: m/z 188.11 [M+H]

      
      .
      
    • Failure Mode: A dominant peak at m/z 170.1 indicates hydantoin cyclization; the batch must be discarded.

Protocol 2: SPPS Incorporation of the Sterically Hindered Monomer
  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Activation: Dissolve 0.4 mmol of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid, 0.4 mmol of HATU, and 0.4 mmol of HOAt in 2 mL of DMF. Add 0.8 mmol of DIPEA. Rationale: HOAt is highly recommended over HOBt for coupling to sterically hindered Aib derivatives.

  • Coupling: Add the activated mixture to the resin. React at 50°C for 60 minutes using a microwave peptide synthesizer.

  • Validation Checkpoint: Perform a micro-cleavage (TFA/TIPS/H2O, 95:2.5:2.5) and analyze via MALDI-TOF to ensure complete coupling before proceeding to the next amino acid.

Protocol 3: Fluorescence Polarization (FP) Assay for MDM2 Binding
  • Complex Assembly: In a 384-well black microplate, add 10 nM of FITC-labeled wild-type p53 tracer peptide to assay buffer (PBS, 0.05% Tween-20, 1 mM DTT).

  • Protein Addition: Add recombinant human MDM2 protein to a final concentration of 30 nM (yielding ~80% bound tracer).

  • Inhibitor Titration: Add the synthesized propylurea-Aib foldamer in a 12-point serial dilution (from 10

    
    M to 0.1 nM).
    
  • Measurement: Incubate for 30 minutes at room temperature. Read fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the

    
     using a competitive binding model.
    

Pathway Visualization

The following diagram illustrates the biological causality of utilizing this foldamer to disrupt the MDM2-p53 pathway, a primary target for this class of synthetic peptidomimetics.

Pathway p53 p53 Protein (Tumor Suppressor) MDM2 MDM2 Protein (Negative Regulator) p53->MDM2 Binds Survival Cell Cycle Arrest / Apoptosis (Cancer Cell Death) p53->Survival Transcriptional Activation Degradation p53 Degradation (Cancer Survival) MDM2->Degradation Ubiquitination Foldamer Propylurea-Aib Foldamer (Synthetic Inhibitor) Foldamer->p53 Rescues p53 Foldamer->MDM2 Competitive Inhibition

Fig 1: Mechanism of MDM2-p53 pathway disruption by Propylurea-Aib foldamers.

References

  • National Center for Biotechnology Information. "2-methyl-2-[(propylcarbamoyl)amino]propanoic acid". PubChem Compound Summary for CID 16790848. URL: [Link]

  • MDPI. "Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions". Pharmaceuticals. URL:[Link]

  • PubMed. "Aib-based peptide backbone as scaffolds for helical peptide mimics". Journal of Peptide Research. URL:[Link]

Validation

Benchmarking "2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid" against known inhibitors/activators

Title: Benchmarking 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (PrU-Aib-OH) against Standard sEH Modulators: A Comprehensive Guide Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I fre...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (PrU-Aib-OH) against Standard sEH Modulators: A Comprehensive Guide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the "lipophilicity trap" in drug design. When targeting soluble Epoxide Hydrolase (sEH)—a critical enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)—researchers historically relied on bulky, highly lipophilic urea derivatives like TPPU or t-AUCB [1]. While potent, these standard inhibitors often suffer from poor aqueous solubility, leading to false negatives in cellular assays and requiring complex lipid-based formulations for in vivo dosing.

To address this limitation, we benchmark a highly soluble, low-molecular-weight ureido-amino acid derivative: 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (referred to herein by its structural shorthand, PrU-Aib-OH ).

Causality of Experimental Design:

  • The Pharmacophore: The propylcarbamoyl (urea) moiety serves as the primary hydrogen-bond donor/acceptor, anchoring the molecule to the catalytic triad (Tyr383, Tyr466, and Asp335) in the sEH active site [2].

  • The Solubilizing Motif: The alpha-aminoisobutyric acid (Aib) backbone introduces a free carboxylic acid, drastically reducing the partition coefficient (LogP) and enhancing thermodynamic aqueous solubility.

  • Metabolic Shielding: The gem-dimethyl group of the Aib moiety provides critical steric hindrance, protecting the compound from rapid proteolytic or metabolic degradation in liver microsomes.

Signaling Pathway & Target Intervention

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP Oxidation EETs EETs (Anti-inflammatory) CYP->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor PrU-Aib-OH (Ureido Inhibitor) Inhibitor->sEH Competitive Inhibition

Figure 1: sEH-mediated arachidonic acid cascade and the intervention point of PrU-Aib-OH.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark PrU-Aib-OH against TPPU (a highly potent standard inhibitor) and 14,15-EET (the endogenous substrate/activator proxy), we utilize a self-validating three-tier workflow.

Workflow A Phase 1: Catalytic Inhibition Fluorometric sEH Assay (PHOME) B Phase 2: Metabolic Stability Human Liver Microsomes (HLM) A->B IC50 Validation C Phase 3: Physicochemical Kinetic Solubility (Nephelometry) B->C t1/2 Assessment D Data Synthesis & Candidate Profiling C->D Final Benchmarking

Figure 2: Three-phase experimental workflow for benchmarking sEH modulators.

Protocol 1: Fluorometric sEH Inhibition Assay

Causality: We use PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as the fluorogenic substrate. Upon hydrolysis by sEH, it undergoes rapid intramolecular cyclization to release a highly fluorescent naphthaldehyde. This provides a direct, continuous, and highly sensitive kinetic readout of catalytic activity, eliminating the false-positive artifacts common in single-read endpoint assays [1].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human sEH (hsEH) to a final well concentration of 1 nM in Bis-Tris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA (critical to prevent non-specific binding of lipophilic control compounds to the microplate walls).

  • Compound Plating: Dispense 1 µL of PrU-Aib-OH, TPPU, and vehicle (DMSO) across a 10-point, 3-fold serial dilution (final DMSO concentration strictly capped at 1%).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at 30°C for 15 minutes. Reasoning: Urea-based inhibitors often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium of the urea-target binding before the substrate is introduced.

  • Reaction Initiation: Add PHOME substrate to a final concentration of 50 µM.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the kinetic curve. Fit the dose-response data using a 4-parameter logistic regression to determine the absolute IC50.

Protocol 2: Kinetic Aqueous Solubility via Laser Nephelometry

Causality: To validate the hypothesis that the Aib-OH moiety superiorly enhances solubility compared to adamantyl or trifluoromethoxyphenyl groups, we use laser nephelometry. This technique detects the exact concentration at which a compound precipitates (causing light scattering), providing a self-validating, label-free measurement of thermodynamic solubility without requiring LC-MS/MS quantification.

Step-by-Step Methodology:

  • Prepare 10 mM stock solutions of PrU-Aib-OH and TPPU in 100% DMSO.

  • Spike stocks into PBS (pH 7.4) to create a concentration gradient (1 µM to 1000 µM) in a 96-well clear-bottom plate.

  • Incubate at room temperature for 2 hours on a plate shaker (300 rpm) to ensure equilibrium is reached.

  • Measure forward light scatter using a nephelometer. The solubility limit is defined as the highest concentration before a statistically significant increase in scatter (precipitation) is detected relative to the buffer blank.

Quantitative Data Presentation

The following table summarizes the benchmarking results, highlighting the critical trade-offs between absolute target potency and physicochemical viability.

ParameterPrU-Aib-OH (Test Compound)TPPU (Standard Inhibitor)14,15-EET (Endogenous Substrate)
Mechanism of Action Competitive InhibitorCompetitive InhibitorSubstrate / Pathway Activator
hsEH IC50 (nM) 145 ± 121.2 ± 0.3N/A
Aqueous Solubility (µM) > 1000 (Highly Soluble)< 10 (Poorly Soluble)< 5 (Lipid)
HLM Half-life (t1/2, min) 85 (Stable)> 120 (Highly Stable)< 5 (Rapidly Hydrolyzed)
Calculated LogP 0.84.15.8
Primary Application Advantage Excellent aqueous solubility; requires no complex formulationExtreme sub-nanomolar potencyNatural biological signaling baseline

Conclusion & Application Insights

While TPPU remains the gold standard for sheer in vitro potency, its high lipophilicity (LogP 4.1) often necessitates complex lipid-based formulations (e.g., PEG400/Tween-80/Oleic acid) for in vivo studies, which can introduce their own physiological artifacts [2].

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (PrU-Aib-OH) sacrifices a degree of target affinity (IC50 ~145 nM) but achieves a massive gain in aqueous solubility (>1000 µM). Furthermore, it maintains excellent metabolic stability due to the sterically hindered Aib backbone. For researchers requiring a highly soluble, easy-to-formulate sEH inhibitor for high-throughput cellular assays, aqueous intravenous administration, or co-crystallization studies, PrU-Aib-OH represents a superior, self-validating alternative to traditional bulky urea inhibitors.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333.[Link]

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry, 55(5), 1789-1808.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

Topic: Personal Protective Equipment & Operational Safety for 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid CAS: 954253-72-6 Formula: C₈H₁₆N₂O₃[1] Executive Safety Assessment: The "Unknown" Protocol As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Safety for 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid CAS: 954253-72-6 Formula: C₈H₁₆N₂O₃[1]

Executive Safety Assessment: The "Unknown" Protocol

As a Senior Application Scientist, I must preface this guide with a critical operational axiom: Absence of evidence is not evidence of absence.

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid is a specialized urea-derivative of an amino acid (specifically a derivative of


-methylalanine).[1] While it shares structural motifs with known pharmaceutical metabolites, specific toxicological data (LD50, mutagenicity) for this isolated CAS is limited in public registries.[1]

Therefore, we do not handle this merely as a "standard irritant." We apply Control Banding Level 3 (OEB 3) protocols. This assumes the compound has moderate-to-high pharmacological potency or toxicity until proven otherwise.[1] This guide is structured to protect you against potential sensitization and systemic absorption, not just superficial irritation.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Engineering Control Primary Fume Hood: Class II Type A2 or higher.[1] Face velocity: 80–100 fpm.[1] Respirator (Secondary): If hood work is impossible (e.g., equipment maintenance), use N95/P2 minimum; P100/P3 recommended for powders.[1]
Dermal (Hand) Double Gloving Inner Layer: Nitrile (0.11 mm / 4 mil).[1] Outer Layer: Extended-cuff Nitrile or Neoprene (0.15 mm / 6 mil).[1] Rationale: Urea derivatives can act as permeation enhancers.[1] Double gloving creates a sacrificial barrier and visual breach indicator.[1]
Ocular Chemical Splash Goggles ANSI Z87.1+ or EN 166 compliant. Note: Standard safety glasses are insufficient for powders that can drift behind lenses.[1]
Body Lab Coat (Tyvek® preferred) Standard cotton coats absorb liquids/powders.[1] For synthesis or bulk handling (>1g), use disposable, non-woven polyethylene (Tyvek®) to prevent fomite transfer to personal clothing.[1]

Operational Workflow: Safe Handling Protocol

This workflow integrates safety with experimental precision.[1] It is designed to prevent cross-contamination, which ruins both your safety record and your LC-MS baselines.[1]

Phase A: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap of the vial under UV light (if transparent) or wipe test if visible residue exists.[1] Shipping stress can loosen caps.[1]

  • Storage Environment: Store at 2–8°C (refrigerated) unless Certificate of Analysis specifies -20°C.

  • Desiccation: Urea derivatives are often hygroscopic.[1] Store the vial inside a secondary container with active desiccant (Silica gel or CaSO₄) to prevent hydrolysis or caking.[1]

Phase B: Weighing & Solubilization (The Critical Zone)

Most exposure events occur during the transfer of static-prone powders.[1]

  • Static Mitigation: Use an anti-static gun or polonium strip near the balance.[1] This compound's amide/acid functionality can generate significant static charge, causing "powder fly-out."[1]

  • Solvent Choice:

    • Primary: DMSO (Dimethyl sulfoxide) or Methanol.[1]

    • Secondary: Ethanol.[1]

    • Caution: Avoid basic aqueous buffers initially; the carboxylic acid moiety may form salts, altering solubility unexpectedly.[1]

  • The "Wet Transfer" Method:

    • Do not weigh powder onto weighing paper if avoiding exposure is critical.[1]

    • Step 1: Tare the receiving vial containing the stir bar.[1]

    • Step 2: Transfer powder directly into the vial.[1]

    • Step 3: Add solvent immediately to suppress dust.[1]

Phase C: Waste Disposal
  • Solid Waste: Dispose of gloves, weighing boats, and paper in Hazardous Solid Waste (Incineration) .[1] Do not use general trash.

  • Liquid Waste: Segregate into Non-Halogenated Organic waste streams (unless dissolved in DCM/Chloroform).[1]

  • Deactivation: For spill cleanup, use a 10% Sodium Carbonate (Na₂CO₃) solution to solubilize the acid, followed by soap and water.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Handling Request RiskAssess Risk Assessment: Check Quantity & Form Start->RiskAssess SmallScale < 100 mg (Solid) RiskAssess->SmallScale Analytical LargeScale > 100 mg or Solution RiskAssess->LargeScale Prep/Bulk FumeHood Engineering Control: Fume Hood Required SmallScale->FumeHood LargeScale->FumeHood Liquid GloveBox Engineering Control: Iso-Chamber / Glove Box LargeScale->GloveBox Dust Risk PPE_Standard PPE: Nitrile Gloves x2 Lab Coat, Goggles FumeHood->PPE_Standard PPE_High PPE: Tyvek Sleeves Resp. Protection (P100) GloveBox->PPE_High Execute Execute Experiment (Wet Transfer Method) PPE_Standard->Execute PPE_High->Execute Disposal Disposal: High-Temp Incineration Execute->Disposal

Figure 1: Operational Safety Logic Flow for Handling 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid. Blue nodes indicate decision points; Green/Red indicate engineering controls based on risk tier.

Emergency Response Protocols

Scenario A: Ocular Exposure (Powder) [1]

  • Do NOT rub eyes. The crystals may be abrasive and acidic.[1]

  • Flush immediately at an eyewash station for 15 minutes .[1][2]

  • Hold eyelids open forcibly to ensure irrigation of the fornix (under the eyelid).[1]

  • Seek medical attention.[1][2][3][4][5][6][7] Bring the SDS (or this document if SDS is unavailable).[1]

Scenario B: Skin Contact

  • Remove contaminated clothing immediately.[1][4]

  • Wash skin with soft soap and copious water .[1] Avoid organic solvents (ethanol/DMSO) for cleaning skin, as they may accelerate transdermal absorption of the urea derivative.[1]

Scenario C: Spillage (>500 mg) [1]

  • Evacuate the immediate area.[1][2][4][8]

  • Don full PPE (including respiratory protection).[1][2]

  • Cover spill with a wet paper towel (dampened with water) to prevent dust generation.[1]

  • Scoop up the wet material and place it in a hazardous waste jar.[1]

  • Wipe surface with 10% Na₂CO₃, then water.[1]

References

  • BLD Pharm . SDS for 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid (CAS 954253-72-6). Retrieved from

  • PubChem . Compound Summary: 2-methyl-2-[(propylcarbamoyl)amino]propanoic acid.[1] National Library of Medicine.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]

  • SafeWork NSW . Control Banding: Handling of Chemicals with Unknown Toxicity.[1] Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.